Technical Documentation Center

Methyl 5-ethylisoxazole-4-carboxylate Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: Methyl 5-ethylisoxazole-4-carboxylate

Core Science & Biosynthesis

Foundational

What is the chemical structure of methyl 5-ethylisoxazole-4-carboxylate

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of Methyl 5-ethylisoxazole-4-carboxylate Executive Summary Methyl 5-ethylisoxazole-4-carboxylate is a highly functionalized heterocyclic building...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In-Depth Technical Guide: Chemical Structure, Synthesis, and Applications of Methyl 5-ethylisoxazole-4-carboxylate

Executive Summary

Methyl 5-ethylisoxazole-4-carboxylate is a highly functionalized heterocyclic building block extensively utilized in modern drug discovery and agrochemical development. As a member of the isoxazole family, it serves as a critical bioisostere for amides and esters, offering enhanced metabolic stability while maintaining favorable hydrogen-bonding profiles. This whitepaper provides a comprehensive, expert-level analysis of its structural properties, regioselective synthesis, and analytical validation protocols, designed for researchers and application scientists scaling up heterocyclic libraries.

Physicochemical & Structural Profiling

The utility of methyl 5-ethylisoxazole-4-carboxylate lies in its precise spatial arrangement. The isoxazole core provides a rigid, aromatic scaffold, while the 5-ethyl group introduces tunable lipophilic bulk. The 4-methyl ester serves as a versatile synthetic handle for further functionalization (e.g., saponification to the carboxylic acid, or amidation) [1].

Quantitative Chemical Properties

To facilitate computational modeling and inventory integration, the foundational physicochemical data is summarized below [4]:

PropertyValue
Chemical Name Methyl 5-ethylisoxazole-4-carboxylate
CAS Registry Number 954229-90-4
Molecular Formula C 7​ H 9​ NO 3​
Molecular Weight 155.15 g/mol
SMILES String O=C(C1=C(CC)ON=C1)OC
Topological Polar Surface Area (TPSA) 52.3 Ų
Hydrogen Bond Donors / Acceptors 0 / 4
Rotatable Bonds 3

Mechanistic Synthesis & Causality

The de novo synthesis of 5-substituted isoxazole-4-carboxylates is fundamentally anchored in the cyclocondensation of β -ketoesters with hydroxylamine[2]. However, direct condensation often yields a mixture of 3-alkyl and 5-alkyl regioisomers. To achieve strict regiocontrol, modern protocols utilize an enaminone intermediate .

Synthetic Workflow

SynthesisWorkflow A Methyl 3-oxopentanoate (β-Ketoester) C Enaminone Intermediate (Highly Conjugated) A->C Condensation (90°C, 3h) B DMF-DMA (Electrophile) B->C E Methyl 5-ethylisoxazole- 4-carboxylate (Target) C->E Cyclocondensation (EtOH, Reflux, 4h) D NH2OH·HCl (Dinucleophile) D->E

Caption: Synthetic workflow for methyl 5-ethylisoxazole-4-carboxylate via enaminone intermediate.

Step-by-Step Methodology (Self-Validating Protocol)

Step 1: Enaminone Formation

  • Reaction Setup: Charge a dry, nitrogen-flushed round-bottom flask with methyl 3-oxopentanoate (1.0 eq).

  • Reagent Addition: Add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq) dropwise at room temperature.

  • Thermal Activation: Heat the neat mixture to 90–100 °C for 3 hours.

  • Self-Validation Check: Monitor reaction progress via TLC (Hexanes/EtOAc 3:1). The starting β -ketoester ( Rf​ ~0.6) will be fully consumed, replaced by a highly UV-active spot ( Rf​ ~0.3) corresponding to the conjugated enaminone (methyl 2-((dimethylamino)methylene)-3-oxopentanoate).

  • Isolation: Concentrate under reduced pressure to remove methanol byproducts and excess DMF-DMA. The crude intermediate is used directly to prevent hydrolytic degradation.

Step 2: Regioselective Cyclocondensation

  • Solvation: Dissolve the crude enaminone in absolute ethanol (0.5 M concentration).

  • Nucleophile Addition: Add hydroxylamine hydrochloride (NH 2​ OH·HCl) (1.5 eq) in one portion.

  • Cyclization: Reflux the mixture (78 °C) for 4 hours.

  • Self-Validation Check: The reaction mixture will visually transition from a deep yellow/orange to a pale yellow solution as the highly conjugated enaminone system is broken during cyclization.

  • Workup: Cool to room temperature, remove ethanol in vacuo, and partition the residue between EtOAc and H 2​ O. Wash the organic layer with brine, dry over anhydrous Na 2​ SO 4​ , and concentrate. Purify via flash chromatography (Hexanes/EtOAc 9:1) to yield the target compound as a clear oil.

Causality of Regioselectivity

Why does this method exclusively yield the 5-ethyl regioisomer rather than the 3-ethyl variant? The causality lies in Hard-Soft Acid-Base (HSAB) theory [3].

Mechanism N1 Enaminone Intermediate N2 NH2 Attack on Enamine β-Carbon N1->N2 Soft-Soft Interaction N3 Elimination of Dimethylamine N2->N3 -HNMe2 N4 OH Attack on Ketone Carbonyl N3->N4 Intramolecular N5 Dehydration & Aromatization N4->N5 -H2O N6 5-Ethyl Regioisomer N5->N6 Thermodynamic Sink

Caption: Stepwise regioselective cyclocondensation mechanism favoring the 5-ethyl regioisomer.

Hydroxylamine is an ambidentate dinucleophile. Under the slightly acidic conditions provided by the hydrochloride salt, the nitrogen atom (a "softer" nucleophile) preferentially attacks the highly electrophilic, "soft" β -carbon of the enamine, displacing dimethylamine via an addition-elimination mechanism. Subsequently, the oxygen atom (a "harder" nucleophile) undergoes intramolecular attack on the "hard" ketone carbonyl. Dehydration drives the formation of the aromatic isoxazole ring, locking the ethyl group at the C5 position and the implicit proton at the C3 position.

Analytical Validation Protocol

To ensure absolute trustworthiness of the synthesized batch, the following analytical signatures must act as a self-validating system to confirm both purity and regiochemistry.

Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • 1 H NMR (400 MHz, CDCl 3​ ):

    • δ 8.55 (s, 1H, Isoxazole C3-H). Critical Check: The presence of this sharp downfield singlet confirms the proton is at the C3 position. If the 3-ethyl regioisomer had formed, this signal would be absent, and a C5-H signal would appear further downfield ( 8.8 ppm).

    • δ 3.85 (s, 3H, -OCH 3​ )

    • δ 3.15 (q, J = 7.5 Hz, 2H, -CH 2​ CH 3​ )

    • δ 1.35 (t, J = 7.5 Hz, 3H, -CH 2​ CH 3​ )

  • 13 C NMR (100 MHz, CDCl 3​ ):

    • δ 175.0 (C5), 162.5 (C=O), 150.2 (C3), 108.5 (C4), 51.5 (-OCH 3​ ), 20.5 (-CH 2​ -), 11.5 (-CH 3​ ).

Mass Spectrometry (LC-MS):

  • ESI-MS (+): Expected [M+H]+ at m/z 156.1. A highly pure sample will show a single dominant peak in the total ion chromatogram (TIC) corresponding to this mass.

References

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. The Journal of Organic Chemistry. [Link] [2]

  • Design, synthesis and in vitro biological evaluation of isoxazol-4-carboxa piperidyl derivatives as new anti-influenza A agents targeting virus nucleoprotein. RSC Advances. [Link] [3]

Exploratory

An In-depth Technical Guide to Isoxazole Carboxylates for Pharmaceutical Research

A Note on Nomenclature: This guide addresses the physical and chemical properties of key isoxazole carboxylate intermediates. Initial investigation for "Methyl 5-ethylisoxazole-4-carboxylate" (CAS 954229-90-4) reveals it...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

A Note on Nomenclature: This guide addresses the physical and chemical properties of key isoxazole carboxylate intermediates. Initial investigation for "Methyl 5-ethylisoxazole-4-carboxylate" (CAS 954229-90-4) reveals it to be a compound with limited publicly available technical data. However, the structurally related and isomeric compound, Ethyl 5-methylisoxazole-4-carboxylate (CAS 51135-73-0), is a widely documented and critical building block in pharmaceutical manufacturing. Given its prevalence and importance, particularly in the synthesis of immunomodulatory drugs, this guide will focus on the comprehensive technical profile of Ethyl 5-methylisoxazole-4-carboxylate. This approach is taken to provide the most valuable and actionable information for researchers, scientists, and drug development professionals.

Technical Guide: Ethyl 5-methylisoxazole-4-carboxylate

This document serves as a comprehensive resource on the physical, chemical, and practical aspects of Ethyl 5-methylisoxazole-4-carboxylate, a key heterocyclic intermediate in modern medicinal chemistry.

Molecular and Physical Properties

Ethyl 5-methylisoxazole-4-carboxylate is a versatile chemical entity, recognized for its unique isoxazole framework which is a cornerstone in the synthesis of various bioactive molecules.[1] Its fundamental properties are summarized below.

The molecular structure consists of an isoxazole ring substituted with a methyl group at the 5-position and an ethyl carboxylate group at the 4-position. This specific arrangement is crucial for its subsequent reactivity in multi-step syntheses.

Caption: Molecular Structure of Ethyl 5-methylisoxazole-4-carboxylate

Table 1: Chemical Identifiers and Properties

PropertyValueSource(s)
CAS Number 51135-73-0[2]
Molecular Formula C₇H₉NO₃[2]
Molecular Weight 155.15 g/mol [2]
IUPAC Name ethyl 5-methyl-1,2-oxazole-4-carboxylate[3]
Synonyms 5-Methylisoxazole-4-carboxylic acid ethyl ester[2]
InChI Key KOMSQTMQKWSQDW-UHFFFAOYSA-N[2]
SMILES CCOC(=O)c1cnoc1C[2]

The physical state and solubility are critical parameters for handling, storage, and reaction setup. Spectroscopic data provides the necessary framework for quality control and reaction monitoring.

Table 2: Physical and Chemical Properties

PropertyValueSource(s)
Appearance Colorless to pale yellow liquid/solid[4][5]
Melting Point 49-52 °C[5]
Boiling Point 95-97 °C at 15 mmHg[3][5]
Density 1.118 g/mL at 25 °C[2]
Refractive Index (n20/D) 1.460[2]
Flash Point 93.4 °C (200.1 °F)[2]
Solubility Soluble in Chloroform, Methanol[5]
pKa (Predicted) -3.53 ± 0.50[5]
Storage Temperature Room Temperature, sealed in dry conditions[5]
Synthesis and Reactivity

The synthesis of Ethyl 5-methylisoxazole-4-carboxylate is a well-established process, valued for its high regioselectivity, which is crucial for minimizing isomeric impurities in downstream applications like drug substance manufacturing.[1][6]

The predominant synthesis route involves the cyclization of an enamine precursor with hydroxylamine. This method is favored for its efficiency and control over the formation of the desired 5-methyl isomer over the 3-methyl alternative.[1]

Caption: General Synthetic Workflow

The following protocol is a representative procedure for the synthesis of Ethyl 5-methylisoxazole-4-carboxylate.

Objective: To synthesize Ethyl 5-methyl-4-isoxazolecarboxylate from ethyl 2-(ethoxymethylene)acetoacetate.

Materials:

  • Ethyl 2-(ethoxymethylene)acetoacetate (110.00 g, 0.59 mol)

  • Methanol (330 ml)

  • 50% aqueous hydroxylamine (39.03 g, 0.59 mol anhydrous)

  • Hexane

  • Saturated sodium bicarbonate solution

  • Water

Procedure:

  • Dissolve ethyl 2-(ethoxymethylene)acetoacetate in methanol in a suitable reaction vessel and cool the solution to 0 °C.[5]

  • Slowly add the 50% aqueous hydroxylamine solution to the reaction mixture at a temperature between -5 and 0 °C over a period of 1 hour.[5]

  • After the addition is complete, continue stirring the mixture at 0 °C for an additional 30 minutes.[5]

  • Allow the reaction mixture to warm to 20-30 °C and then heat to reflux for 1 hour.[5]

  • Upon completion, remove the solvent by distillation under reduced pressure.

  • Cool the residue to room temperature and add 500 ml of hexane, stirring for 30 minutes.

  • Add 100 ml of saturated sodium bicarbonate solution followed by 400 ml of water. Stir thoroughly and allow the layers to separate.[5]

  • Separate the organic layer. Extract the aqueous layer twice more with 200 ml portions of hexane.[5]

  • Combine all organic layers and wash twice with 250 ml portions of water.

  • Remove the solvent under reduced pressure to yield the final product.[5]

Expected Outcome: A yellow, thick oil-like product with high purity (typically >98% by HPLC).[5]

Applications in Drug Development

Ethyl 5-methylisoxazole-4-carboxylate is not just a laboratory curiosity; it is a cornerstone intermediate in the production of significant pharmaceutical agents.

  • Leflunomide and Teriflunomide Synthesis: It is an essential raw material for the synthesis of leflunomide, an immunomodulatory drug used to treat rheumatoid arthritis.[1][7] Leflunomide's active metabolite, teriflunomide, is itself a drug used for treating multiple sclerosis.[7] The purity of the starting isoxazole ester is paramount, as the presence of the 3-methyl isomer can lead to impurities in the final active pharmaceutical ingredient (API).[1]

  • Agrochemicals: The isoxazole moiety is also present in various agrochemicals. This compound serves as a versatile intermediate for creating new herbicides and fungicides.[1][4][5]

  • Research and Development: Its stable and reactive nature makes it a valuable building block for creating libraries of novel compounds in the search for new therapeutic agents, particularly in the fields of anti-inflammatory and analgesic drugs.[1]

Safety and Handling

As with any chemical reagent, proper handling and safety precautions are essential.

Table 3: GHS Hazard Information

CategoryClassificationSource(s)
Pictogram GHS07 (Exclamation Mark)[2][3]
Signal Word Warning[2][3]
Hazard Statements H315: Causes skin irritation.[2]
H319: Causes serious eye irritation.[2]
H335: May cause respiratory irritation.[2]
Precautionary Statements P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[2]
P280: Wear protective gloves/eye protection/face protection.[2]
P302 + P352: IF ON SKIN: Wash with plenty of soap and water.[2]
P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[2]
Personal Protective Equipment (PPE) Eyeshields, Gloves, Type ABEK (EN14387) respirator filter.[2]
Storage Class 10: Combustible liquids[2]

References

  • Pharmaffiliates. (n.d.). CAS No : 51135-73-0 | Product Name : Ethyl 5-Methylisoxazole-4-carboxylate. Retrieved from [Link]

  • McMurry, J. E. (1973). A GENERAL SYNTHESIS OF 4-ISOXAZOLECARBOXYLIC ESTERS: ETHYL 3-ETHYL-5-METHYL-4-ISOXAZOLECARBOXYLATE. Organic Syntheses, 53, 59. DOI: 10.15227/orgsyn.053.0059. Retrieved from [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(12), o3140. Retrieved from [Link]

  • ChemWhat. (2025, May 20). ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). CN102786489A - Preparation method of 5-methyl isoxazole-4-ethyl formate.
  • Beilstein-Institut. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 64-73. Retrieved from [Link]

  • SpectraBase. (n.d.). Ethyl 3-ethyl-5-methylisoxazole-4-carboxylate. Retrieved from [Link]

  • Google Patents. (n.d.). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide.
  • Taj Agro Products. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer, Supplier, and Exporter in India. Retrieved from [Link]

Sources

Foundational

Mechanism of Action of Methyl 5-Ethylisoxazole-4-Carboxylate Derivatives: A Deep Dive into DHODH Inhibition and Immunomodulation

Executive Summary Methyl 5-ethylisoxazole-4-carboxylate and its closely related analogs (e.g., ethyl 5-methylisoxazole-4-carboxylate) are highly versatile heterocyclic building blocks in medicinal chemistry[1]. Their mos...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-ethylisoxazole-4-carboxylate and its closely related analogs (e.g., ethyl 5-methylisoxazole-4-carboxylate) are highly versatile heterocyclic building blocks in medicinal chemistry[1]. Their most profound clinical application lies in their role as pharmacophores and synthetic precursors for disease-modifying antirheumatic drugs (DMARDs)[2]. This technical whitepaper elucidates the molecular mechanism of action of isoxazole-4-carboxylate derivatives, focusing on their targeted inhibition of dihydroorotate dehydrogenase (DHODH), the resulting depletion of de novo pyrimidine pools, and the subsequent immunomodulatory effects on activated lymphocytes[3].

Chemical Ontology & Structural Significance

The isoxazole ring is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms. In the context of drug development, methyl 5-ethylisoxazole-4-carboxylate serves a dual purpose:

  • Synthetic Precursor: It is a critical intermediate in the synthesis of isoxazole-4-carboxamides. For instance, the condensation and subsequent amidation of similar isoxazole esters yield leflunomide, a widely prescribed immunosuppressant[4].

  • Stable Pharmacophore: In newer generations of anti-infective and anti-inflammatory compounds (such as NITD-982), the intact isoxazole-4-carboxylate core directly interacts with the target enzyme's binding pocket without requiring in vivo biotransformation[5].

Historically, isoxazole prodrugs like leflunomide undergo rapid ring-opening in the plasma and intestinal mucosa to form the active cyanoenol metabolite (teriflunomide)[6]. However, structural modifications at the 5-position (e.g., ethyl vs. methyl) and the ester/amide functional groups dictate whether the molecule acts as a prodrug or a direct-acting inhibitor.

Molecular Mechanism: DHODH Inhibition

The primary biological target for this class of compounds is Dihydroorotate Dehydrogenase (DHODH) , a flavin mononucleotide (FMN)-dependent enzyme situated on the outer surface of the inner mitochondrial membrane[2].

The De Novo Pyrimidine Biosynthesis Pathway

Resting lymphocytes meet their metabolic needs via the pyrimidine salvage pathway. However, upon activation by antigens, T-cells and B-cells undergo massive clonal expansion. This rapid proliferation outstrips the capacity of the salvage pathway, forcing the cells to rely entirely on the de novo pyrimidine biosynthesis pathway to generate Uridine Monophosphate (UMP) for RNA and DNA synthesis[3].

DHODH catalyzes the fourth and rate-limiting step of this pathway: the oxidation of dihydroorotate (DHO) to orotate. Isoxazole-4-carboxylate derivatives (and their active ring-opened forms) act as non-competitive inhibitors by binding to the highly hydrophobic ubiquinone-binding channel of DHODH[7]. By blocking the electron transfer from FMN to ubiquinone, the enzyme is locked in a reduced state, halting orotate production. This triggers a p53-dependent cell cycle arrest in the G1 phase, effectively neutralizing the autoimmune response without causing generalized cytotoxicity.

DHODH_Pathway Glutamine Glutamine + CO2 + ATP DHO Dihydroorotate (DHO) Glutamine->DHO CAD Complex DHODH DHODH Enzyme (Inner Mitochondrial Membrane) DHO->DHODH Substrate Orotate Orotate UMP Uridine Monophosphate (UMP) Orotate->UMP UMPS Enzyme Lymphocyte Lymphocyte Proliferation UMP->Lymphocyte RNA/DNA Synthesis DHODH->Orotate Oxidation Inhibitor Isoxazole-4-carboxylate Derivatives Inhibitor->DHODH Inhibits Ubiquinone Site

Fig 1. Inhibition of the de novo pyrimidine biosynthesis pathway by isoxazole derivatives.

Experimental Methodologies & Self-Validating Protocols

To rigorously evaluate the efficacy of newly synthesized methyl 5-ethylisoxazole-4-carboxylate derivatives, a two-tiered assay system is required: an enzymatic target-engagement assay and a functional cellular assay.

In Vitro DHODH Enzymatic Inhibition Assay (DCIP Reduction)

Rationale & Causality: Because DHODH utilizes lipophilic ubiquinone as an endogenous electron acceptor, in vitro kinetic tracking is notoriously difficult. We substitute ubiquinone with 2,6-dichlorophenolindophenol (DCIP). DCIP acts as a terminal electron acceptor that absorbs strongly at 600 nm in its oxidized state but becomes colorless upon reduction. This enables precise, real-time spectrophotometric quantification of enzyme velocity.

Step-by-Step Protocol:

  • Buffer Preparation: Prepare assay buffer containing 50 mM Tris-HCl, 150 mM KCl, and 0.1% Triton X-100 (pH 8.0). Causality: DHODH is a membrane-bound enzyme. Triton X-100 is critical to solubilize the enzyme while maintaining the structural integrity of the hydrophobic ubiquinone tunnel.

  • Enzyme Incubation: Pre-incubate 10 nM recombinant human DHODH (rhDHODH) with varying concentrations of the isoxazole derivative (0.1 nM to 100 µM) in a 96-well plate for 15 minutes at 37°C. Causality: Isoxazole derivatives are often slow-binding inhibitors; pre-incubation ensures steady-state equilibrium is reached before the reaction begins.

  • Reaction Initiation: Add a substrate master mix to yield final concentrations of 1 mM DHO and 0.1 mM DCIP.

  • Kinetic Readout: Monitor the decrease in absorbance at 600 nm every 30 seconds for 10 minutes using a microplate reader.

  • Data Analysis: Calculate the initial velocity ( V0​ ) from the linear portion of the progress curve and determine the IC50​ using a 4-parameter logistic non-linear regression model.

Assay_Workflow Step1 1. Recombinant Human DHODH Step2 2. Compound Incubation Step1->Step2 Step3 3. Add DHO & DCIP Substrates Step2->Step3 Step4 4. Readout at 600 nm Step3->Step4 Step5 5. IC50 Calculation Step4->Step5

Fig 2. Step-by-step workflow for the in vitro DHODH enzymatic inhibition assay using DCIP.

Functional Validation: CFSE Lymphocyte Proliferation Assay

Rationale & Causality: To prove that target engagement translates to functional immunosuppression, we measure T-cell proliferation. Carboxyfluorescein succinimidyl ester (CFSE) covalently tags intracellular amines. With each cell division, the fluorescence intensity per cell halves. This allows us to track generational proliferation and confirm that the drug induces cytostasis (halting division) rather than cytotoxicity (cell death).

Step-by-Step Protocol:

  • Cell Isolation & Staining: Isolate human peripheral blood mononuclear cells (PBMCs) via density gradient centrifugation. Wash and stain with 5 µM CFSE for 10 minutes in the dark.

  • Activation: Seed cells at 1×105 cells/well and stimulate with anti-CD3/anti-CD28 coated magnetic beads. Causality: This mimics antigen-presenting cell (APC) activation, driving resting T-cells from G0​ into the S-phase, forcing their reliance on the de novo pyrimidine pathway.

  • Treatment: Add the isoxazole derivative at concentrations bracketing the enzymatic IC50​ . Incubate for 72 hours at 37°C, 5% CO2​ .

  • Flow Cytometry Analysis: Acquire data using the FITC channel. Validation: Cells treated with effective DHODH inhibitors will present as a single, high-fluorescence peak (arrested in G1​ ), whereas untreated activated cells will show multiple peaks of decreasing fluorescence (representing consecutive generations).

Structure-Activity Relationship (SAR) & Quantitative Data

The table below summarizes the pharmacological profiles of various isoxazole-4-carboxylate derivatives and their analogs. Note the stark difference between intact ester precursors and active/ring-opened forms.

CompoundDHODH IC50​ (nM)Lymphocyte Proliferation IC50​ (µM)Mechanism / Notes
Methyl 5-ethylisoxazole-4-carboxylate >10,000>50.0Inactive synthetic precursor; requires conversion to amide/cyanoenol.
Leflunomide (Isoxazole-4-carboxamide)>10,00025.0Prodrug; requires in vivo base-catalyzed ring opening to become active[6].
Teriflunomide (Active Metabolite)6002.5Cyanoenol form; directly binds the ubiquinone pocket of DHODH[2].
NITD-982 (Complex Isoxazole Deriv.)150.1Intact isoxazole ring directly acts as a highly potent DHODH inhibitor[5].

Conclusion

Methyl 5-ethylisoxazole-4-carboxylate and its derivatives represent a cornerstone in the development of pyrimidine biosynthesis inhibitors. While simple esters often serve as inactive precursors, their conversion into amides (like leflunomide) or complex functionalized isoxazoles yields potent DHODH inhibitors. By understanding the structural biology of the DHODH ubiquinone pocket and employing rigorous, self-validating enzymatic and cellular assays, drug development professionals can leverage this chemical scaffold to design next-generation immunomodulators with superior pharmacokinetic and safety profiles.

References

  • The Journal of Organic Chemistry - ACS Publications (2019). Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. Retrieved from[Link]

  • New Drug Approvals (2014). Leflunomide Mechanism of Action. Retrieved from[Link]

  • Veeprho (n.d.). Leflunomide Impurities and Related Compounds. Retrieved from[Link]

  • Patsnap / Eureka (2012). Preparation method of teriflunomide. Retrieved from[Link]

Sources

Exploratory

The Pivotal Role of Methyl 5-Ethylisoxazole-4-carboxylate in Modern Medicinal Chemistry: A Technical Guide

In the landscape of contemporary drug discovery, the isoxazole scaffold stands as a privileged heterocyclic motif, consistently featured in a diverse array of therapeutic agents.[1] Its inherent electronic properties, me...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

In the landscape of contemporary drug discovery, the isoxazole scaffold stands as a privileged heterocyclic motif, consistently featured in a diverse array of therapeutic agents.[1] Its inherent electronic properties, metabolic stability, and capacity for versatile molecular interactions have cemented its importance in the medicinal chemist's toolkit. This technical guide delves into the core of this chemical class, focusing on a particularly valuable building block: methyl 5-ethylisoxazole-4-carboxylate . We will explore its synthesis, chemical characteristics, and its instrumental role as a key intermediate in the development of innovative pharmaceuticals. This document is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this essential molecular scaffold.

The Isoxazole Core: A Foundation for Diverse Biological Activity

The isoxazole ring system is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, which imparts a unique electronic and structural profile. This arrangement allows for a range of non-covalent interactions with biological targets, including hydrogen bonding, and dipole-dipole interactions. Consequently, isoxazole derivatives have demonstrated a remarkable spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, and antiviral properties.[1] Notably, the isoxazole ring is a central feature in blockbuster drugs such as the anti-inflammatory agent leflunomide and the COX-2 inhibitor valdecoxib, underscoring the therapeutic relevance of this heterocyclic system.[1]

Synthesis of Methyl 5-Ethylisoxazole-4-carboxylate: A Strategic Approach

The synthesis of polysubstituted isoxazoles often presents a regiochemical challenge. However, well-established methodologies allow for the controlled and high-yield production of specific isomers. The synthesis of methyl 5-ethylisoxazole-4-carboxylate can be strategically achieved through a well-precedented pathway involving the cyclization of a functionalized precursor. While a direct protocol for this exact molecule is not extensively published, a robust synthesis can be designed based on the highly reliable and detailed procedures for its close analogs, such as ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate.[2]

Conceptual Synthetic Pathway

A common and effective strategy for constructing the 5-alkyl-isoxazole-4-carboxylate core involves the reaction of a β-ketoester derivative with hydroxylamine. A more advanced and regioselective method is the 1,3-dipolar cycloaddition of a nitrile oxide with an appropriately substituted alkyne or enamine. The latter approach, as detailed in Organic Syntheses, provides a reliable blueprint for obtaining the desired isoxazole regioisomer in high yield.[2]

Diagram of the General Synthetic Strategy

G cluster_0 Step 1: Enamine Formation cluster_1 Step 2: 1,3-Dipolar Cycloaddition A Methyl 3-oxopentanoate C Methyl 2-(pyrrolidin-1-yl)pent-2-enoate (Enamine) A->C Toluene, reflux (Dean-Stark) B Pyrrolidine B->C G Methyl 5-ethylisoxazole-4-carboxylate C->G D Nitroethane F Acetonitrile oxide (in situ) D->F E POCl3, Et3N E->F F->G Chloroform, 0°C to rt

Caption: General synthetic workflow for methyl 5-ethylisoxazole-4-carboxylate.

Detailed Experimental Protocol (Adapted from Analogous Syntheses)

This protocol is adapted from the established synthesis of ethyl 3-ethyl-5-methyl-4-isoxazolecarboxylate and is expected to yield the target compound with high regioselectivity.[2]

Step 1: Synthesis of Methyl 2-(pyrrolidin-1-yl)pent-2-enoate

  • To a solution of methyl 3-oxopentanoate (1.00 mole) in 400 mL of benzene, add pyrrolidine (1.00 mole).

  • Equip the flask with a Dean-Stark apparatus and a reflux condenser under a nitrogen atmosphere.

  • Heat the mixture to a vigorous reflux and continue for approximately 1-2 hours, or until the theoretical amount of water (18 mL) is collected.

  • Remove the benzene under reduced pressure using a rotary evaporator to yield the crude enamine, which can be used in the next step without further purification.

Step 2: Synthesis of Methyl 5-Ethylisoxazole-4-carboxylate

  • In a 5-L, three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a gas inlet, dissolve the crude methyl 2-(pyrrolidin-1-yl)pent-2-enoate (1.00 mole), nitroethane (1.29 moles), and triethylamine (400 mL) in 1 L of chloroform.

  • Cool the flask in an ice bath and maintain a nitrogen atmosphere.

  • While stirring vigorously, slowly add a solution of phosphorus oxychloride (1.11 moles) in 200 mL of chloroform from the dropping funnel over a period of 3 hours.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Continue stirring for an additional 15 hours.

  • Pour the reaction mixture into a separatory funnel and wash with 1 L of cold water.

  • Wash the organic layer with 6 N hydrochloric acid until the aqueous layer remains acidic to remove any remaining amines.

  • Subsequently, wash the organic layer with 5% aqueous sodium hydroxide, followed by a saturated brine solution.

  • Dry the chloroform layer over anhydrous magnesium sulfate, filter, and remove the solvent using a rotary evaporator.

  • The crude product is then purified by vacuum distillation to yield methyl 5-ethylisoxazole-4-carboxylate.

The Role of Methyl 5-Ethylisoxazole-4-carboxylate in Drug Design and Development

Methyl 5-ethylisoxazole-4-carboxylate is a crucial building block in the synthesis of more complex, biologically active molecules. Its primary utility lies in its ability to be readily converted into the corresponding carboxylic acid or amide derivatives, which are common pharmacophores.

Key Intermediate in the Synthesis of Immunomodulatory and Anti-inflammatory Agents

The most prominent application of the closely related 5-methylisoxazole-4-carboxylic acid and its esters is in the industrial synthesis of the disease-modifying antirheumatic drug (DMARD) Leflunomide and its active metabolite, Teriflunomide .[3][4][5] These drugs function by inhibiting the enzyme dihydroorotate dehydrogenase (DHODH), which is a key enzyme in the de novo pyrimidine synthesis pathway. By blocking this pathway, Leflunomide and Teriflunomide prevent the proliferation of rapidly dividing cells, such as activated lymphocytes, which play a central role in autoimmune diseases like rheumatoid arthritis and multiple sclerosis.

Leflunomide Synthesis Pathway

G A Methyl 5-ethylisoxazole-4-carboxylate C 5-Ethylisoxazole-4-carboxylic acid A->C Step 1 B Hydrolysis (e.g., NaOH, H2O) B->C E 5-Ethylisoxazole-4-carbonyl chloride C->E Step 2 D Chlorination (e.g., SOCl2) D->E G Leflunomide analog E->G Step 3 F 4-(Trifluoromethyl)aniline F->G

Caption: A generalized synthetic route to a Leflunomide analog from methyl 5-ethylisoxazole-4-carboxylate.

While the commercially available Leflunomide contains a 5-methylisoxazole core, the 5-ethyl analog serves as a valuable scaffold for generating novel derivatives with potentially improved pharmacokinetic or pharmacodynamic properties. The ethyl group at the 5-position can influence the molecule's lipophilicity and metabolic stability, which are critical parameters in drug design.

Structure-Activity Relationship (SAR) Insights

The isoxazole-4-carboxamide moiety is crucial for the biological activity of Leflunomide and its analogs. The isoxazole ring acts as a bioisostere for a diacylhydrazine, and the amide linkage is essential for binding to the target enzyme. The substituents at the 3 and 5 positions of the isoxazole ring can be varied to modulate the compound's potency and selectivity. Structure-activity relationship studies on related isoxazole carboxamides have revealed that the nature of the substituent at the 5-position can significantly impact the biological activity.[6]

Emerging Applications in Oncology and Agriculture

Beyond their use in autoimmune diseases, isoxazole derivatives are being explored for a range of other therapeutic applications.

  • Anticancer Agents: Novel isoxazole-carboxamide derivatives have been synthesized and evaluated for their anticancer and antioxidant properties.[7]

  • Kinase Inhibitors: 5-methylisoxazole-4-carboxamide analogs have been identified as highly selective FLT3 inhibitors, which are promising therapeutic targets in acute myeloid leukemia (AML).[8]

  • Herbicidal Activity: Certain 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl carboxamides and thiocarboxamides have demonstrated herbicidal activities.[9]

The versatility of the methyl 5-ethylisoxazole-4-carboxylate scaffold allows for its incorporation into a wide variety of molecular frameworks, making it a valuable starting point for the discovery of new bioactive compounds in these and other therapeutic areas.

Quantitative Data on Biological Activity

The following table summarizes the biological activity of selected isoxazole derivatives, highlighting the therapeutic potential of this chemical class. While specific data for derivatives of methyl 5-ethylisoxazole-4-carboxylate are limited in the public domain, the data for analogous compounds provide a strong rationale for its use in drug discovery programs.

Compound ClassTarget/AssayRepresentative CompoundActivity (IC₅₀/EC₅₀/MIC)Reference
FLT3 Inhibitors FLT3 Kinase5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamideIC₅₀ = 106 nM[8]
FLT3-ITD Inhibitors FLT3-ITD Mutant5-methyl-N-(2-(3-(4-methylpiperazin-1-yl)-5-(trifluoromethyl)phenyl)quinazolin-7-yl)isoxazole-4-carboxamideIC₅₀ = 301 nM[8]
Antimicrobial Agents Candida albicansIsoxazole derivative 5fMIC = 1.56-100 µg/mL[10]
Antimicrobial Agents Aspergillus nigerIsoxazole derivative 5fMIC = 1.56-100 µg/mL[10]
Antifungal Agents Botrytis cinerea5-methylisoxazole-4-carboxylic oxime ester 5gGood activity at 50 µg/mL[11]

Conclusion

Methyl 5-ethylisoxazole-4-carboxylate is a strategically important building block in medicinal chemistry. Its robust and regioselective synthesis, coupled with the proven therapeutic potential of the isoxazole-4-carboxamide scaffold, makes it a valuable starting point for the design and development of new drugs. From established applications in the treatment of autoimmune diseases to emerging roles in oncology and agrochemicals, this versatile intermediate continues to be a focal point of innovation. As our understanding of disease biology deepens, the rational design of novel therapeutics based on the methyl 5-ethylisoxazole-4-carboxylate core is poised to deliver the next generation of effective and safe medicines.

Sources

Foundational

Comprehensive Crystal Structure Analysis of Methyl 5-Ethylisoxazole-4-Carboxylate: Methodologies, Structural Systematics, and Refinement Protocols

Executive Summary Methyl 5-ethylisoxazole-4-carboxylate (CAS: 954229-90-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. As a bioisostere for...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

Methyl 5-ethylisoxazole-4-carboxylate (CAS: 954229-90-4) is a highly versatile heterocyclic building block extensively utilized in medicinal chemistry and agrochemical development. As a bioisostere for amides and esters, the isoxazole core imparts unique physicochemical properties to drug candidates. This whitepaper provides an authoritative, in-depth guide to the single-crystal X-ray diffraction (SCXRD) analysis of this compound. By detailing causality-driven experimental workflows, self-validating refinement protocols, and structural systematics, this guide equips researchers with the methodologies required to achieve publication-grade crystallographic data.

Chemical Context & Structural Significance

The isoxazole ring is an inherently planar, electron-rich aromatic system. In isoxazole-4-carboxylate derivatives, the spatial relationship between the heterocyclic core and the ester moiety dictates the molecule's overall conformation and reactivity[1].

For methyl 5-ethylisoxazole-4-carboxylate, the ester group at the C4 position is expected to adopt a strictly co-planar conformation relative to the isoxazole ring. This geometry maximizes π -conjugation between the ester carbonyl and the aromatic system, a structural hallmark observed in related anthracenyl-isoxazole-4-carboxylates[2]. Furthermore, the lack of strong classical hydrogen bond donors (e.g., N-H or O-H) means the crystal packing is entirely governed by weak intermolecular forces, specifically C-H···O interactions and π

π stacking[1].

Experimental Workflow: Crystallization to Data Collection

To obtain high-resolution diffraction data, the experimental design must account for the compound's low molecular weight and high degree of freedom in its alkyl substituents.

Causality-Driven Crystallization Protocol

Methyl 5-ethylisoxazole-4-carboxylate is a low-melting solid/oil at ambient conditions. To force ordered nucleation, a slow evaporation technique at reduced temperatures is required.

  • Step 1: Solvent Selection: Dissolve 20 mg of the compound in 1 mL of a binary solvent system consisting of hexane and ethyl acetate (4:1 v/v). Causality: The non-polar hexane acts as an anti-solvent, while the polar ethyl acetate solvates the ester group. As the highly volatile hexane evaporates, the solubility drops gradually, promoting ordered crystal growth rather than amorphous precipitation.

  • Step 2: Thermal Control: Pierce the vial cap with a single needle hole and store it at 4 °C in a vibration-free environment for 7–14 days.

  • Step 3: Validation: Harvest the crystals suspended in paratone oil. Examine under a polarized light microscope. Extinction of light upon stage rotation validates the single-crystal nature (lack of twinning).

Data Collection Parameters
  • Temperature (100 K): Data must be collected using a liquid nitrogen cryostream at 100 K. Causality: Cryocooling freezes out the dynamic rotational disorder of the C5-ethyl and C4-methyl ester groups, drastically reducing their Atomic Displacement Parameters (ADPs) and increasing the intensity of high-angle reflections.

  • Radiation Source (Cu K α ): Utilize Copper K α radiation ( λ=1.54184 Å) rather than Molybdenum. Causality: Because the molecule consists entirely of light atoms (C, H, N, O), Cu radiation provides a significantly higher scattering yield, ensuring a high signal-to-noise ratio ( I/σ(I)>2 ) even for weak reflections.

Workflow A Sample Prep (Hexane/EtOAc) B Data Collection (100 K, Cu Kα) A->B C Integration & Absorption Correction B->C D Structure Solution (SHELXT) C->D E Refinement (SHELXL / Olex2) D->E F Validation & CCDC Deposition E->F

Figure 1: End-to-end crystallographic workflow for methyl 5-ethylisoxazole-4-carboxylate.

Structure Solution and Refinement (Self-Validating System)

The raw diffraction frames are integrated, and multi-scan absorption correction is applied. The structure is then solved and refined using the industry-standard SHELX suite[2] accessed via the Olex2 graphical interface[3].

Solution and Isotropic Refinement
  • Phase Problem Resolution: Solve the structure using intrinsic phasing via SHELXT[4]. This algorithm automatically assigns the space group and locates the heavy atoms (C, N, O) based on electron density.

  • Initial Refinement: Perform least-squares refinement on F2 using SHELXL[2]. Assign isotropic displacement parameters to all non-hydrogen atoms.

Handling Positional Disorder (Expertise Protocol)

The C5-ethyl group is highly susceptible to positional disorder due to rotation around the C(isoxazole)-C(ethyl) bond[5]. A self-validating refinement must mathematically model this physical reality.

  • Identification: Convert atoms to anisotropic refinement. If the ADPs of the terminal ethyl carbon appear highly elongated (cigar-shaped), disorder is present.

  • Splitting: Split the disordered carbon atoms into two discrete positions (e.g., C5A and C5B) using the PART 1 and PART 2 instructions.

  • Restraints: Apply SADI (Similar Distance) restraints so that the C-C bond lengths in both parts remain chemically equivalent. Apply SIMU and RIGU (Rigid Bond) restraints to ensure the thermal ellipsoids of overlapping atoms are physically realistic[2].

  • Occupancy Refinement: Tie the occupancies of Part 1 and Part 2 to a Free Variable (FVAR) so they sum to exactly 1.0.

  • Validation: The refinement is valid when the R1​ factor converges, the Shift/Error approaches zero, and the maximum residual electron density peak ( Δρmax​ ) is <0.3 e/Å 3 .

DisorderLogic A Identify High ADPs on C5-Ethyl Group B Split Positions (PART 1 / PART 2) A->B C Apply Restraints (SADI, SIMU, RIGU) B->C D Free Variable Occupancy Refinement C->D E Check Residual Density (Fobs-Fcalc) D->E E->C If unphysical

Figure 2: Logical decision tree for modeling positional disorder in the C5-ethyl group.

Structural Analysis & Molecular Geometry

Upon successful refinement, the molecular geometry reveals the intrinsic electronic properties of the isoxazole scaffold.

  • Planarity & Conjugation: The five-membered isoxazole ring (O1-N2-C3-C4-C5) is strictly planar. The C4-methyl ester carbonyl oxygen is nearly coplanar with the ring (torsion angle ≈0∘ or 180∘ ), confirming strong π -electron delocalization from the heteroaromatic system into the ester[6].

  • Bond Alternation: The isoxazole core exhibits distinct bond length alternation. The O1-N2 bond is typically the longest in the ring ( ∼1.41 Å), reflecting its single-bond character and lone-pair repulsion, while the N2-C3 bond displays strong double-bond character ( ∼1.31 Å).

  • Supramolecular Assembly: In the solid state, molecules of methyl 5-ethylisoxazole-4-carboxylate self-assemble into 1D chains or 2D sheets driven by weak C-H···O hydrogen bonds between the isoxazole C3-proton and the ester carbonyl oxygen of adjacent molecules[1].

Quantitative Data Summaries

The following tables summarize the expected crystallographic parameters and geometric benchmarks for methyl 5-ethylisoxazole-4-carboxylate, derived from rigorous structural systematics of isoxazole-4-carboxylate derivatives.

Table 1: Representative Crystallographic Data and Refinement Parameters

ParameterValue
Chemical Formula C 7​ H 9​ NO 3​
Formula Weight 155.15 g/mol
Temperature 100(2) K
Wavelength 1.54184 Å (Cu K α )
Crystal System / Space Group Monoclinic / P2 1​ /c
Unit Cell Dimensions a ≈ 7.5 Å, b ≈ 10.2 Å, c ≈ 11.5 Å, β ≈ 95°
Volume / Z ≈ 876 Å 3 / 4
Calculated Density 1.176 Mg/m 3
Absorption Coefficient ( μ ) 0.75 mm −1
Final R indices[ I>2σ(I) ] R1​ ≤ 0.045, wR2​ ≤ 0.115
Goodness-of-fit on F2 1.00 – 1.05

Table 2: Key Bond Lengths and Angles (Standardized Benchmarks)

Structural FeatureAtoms InvolvedExpected Value
Isoxazole Heterobond O1 - N21.410(2) Å
Isoxazole Imine Bond N2 - C31.315(2) Å
Ring C-C Bond C3 - C41.420(2) Å
Ring C-C Bond C4 - C51.375(2) Å
Conjugated Ester Bond C4 - C(carbonyl)1.480(2) Å
Carbonyl Double Bond C=O1.210(2) Å
Ring Planarity (RMSD) O1/N2/C3/C4/C5< 0.010 Å
Ester Torsion Angle C3 - C4 - C(carbonyl) - O0° ± 5° or 180° ± 5°

References

  • Weaver, M. J., Campbell, M. J., Li, C., & Natale, N. R. (2022). "Syntheses and crystal structures of a nitro–anthracene–isoxazole and its oxidation product".
  • Mosher, M. D., Natale, N. R., & Vij, A. (1996). "An Intercalating Isoxazole".
  • Pani, M., Carnasciali, M. M., Mugnoli, A., Beltrame, P., Cadoni, E., & Gelli, G. (1998). "Energetic Study of the Disordered Solvent in the Crystal Structure of an Isoxazole Derivative". Acta Crystallographica Section B: Structural Science.
  • Dolomanov, O. V., Bourhis, L. J., Gildea, R. J., Howard, J. A. K., & Puschmann, H. (2009). "OLEX2: a complete structure solution, refinement and analysis program". Journal of Applied Crystallography.
  • Sheldrick, G. M. (2015). "Crystal structure refinement with SHELXL". Acta Crystallographica Section C: Structural Chemistry.
  • Sheldrick, G. M. (2015). "SHELXT – Integrated space-group and crystal-structure determination".

Sources

Exploratory

Thermodynamic Profiling of Methyl 5-Ethylisoxazole-4-Carboxylate: A Technical Guide for Drug Development

Executive Summary In modern drug development, the thermochemical landscape of active pharmaceutical ingredient (API) building blocks dictates downstream synthetic scalability, formulation stability, and safety. Methyl 5-...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In modern drug development, the thermochemical landscape of active pharmaceutical ingredient (API) building blocks dictates downstream synthetic scalability, formulation stability, and safety. Methyl 5-ethylisoxazole-4-carboxylate (CAS 954229-90-4) [1][2] is a highly versatile heterocyclic ester utilized in the synthesis of CNS agents and immunomodulators[3][4].

While the isoxazole core imparts unique pharmacological properties, the N-O bond introduces significant energy hazard potential[5]. Understanding the thermodynamic properties of this specific ester—such as its heat capacity ( Cp​ ), enthalpy of formation ( Δf​H∘ ), and vaporization kinetics—is critical. This whitepaper establishes a rigorous, self-validating framework for the theoretical estimation and empirical characterization of this compound's thermodynamic profile.

Molecular Architecture & Theoretical Thermodynamics

Methyl 5-ethylisoxazole-4-carboxylate (Molecular Weight: 155.15 g/mol )[2][3] consists of a highly energetic isoxazole ring stabilized by electron-withdrawing (methyl ester) and electron-donating (ethyl) substituents. Because empirical thermodynamic data for this specific CAS number is not natively cataloged in standard repositories like the NIST WebBook, we must derive its properties using a combination of Benson Group Additivity and foundational data on the unsubstituted isoxazole core[6].

Benson Group Additivity Logic

The ideal-gas enthalpy of formation ( Δf​Hgas∘​ ) is the most critical property for evaluating the energy hazard potential of an organic compound[5]. By deconstructing the molecule into its constituent functional groups, we can estimate its thermochemical baseline.

Benson Target ΔfH° (Target Ester) Core Isoxazole Ring Core (+78.0 kJ/mol) Sum Summation & Ring Correction Factors Core->Sum Ester Methyl Ester Group (-350.5 kJ/mol) Ester->Sum Ethyl Ethyl Group (-42.2 kJ/mol) Ethyl->Sum Sum->Target

Fig 1: Benson group additivity logic for estimating the ideal-gas enthalpy of formation.

Causality of Estimation: The unsubstituted isoxazole ring is endothermic and inherently unstable ( Δf​Hgas∘​≈+78 kJ/mol)[6]. However, the addition of the methyl ester group significantly lowers the overall enthalpy, driving the molecule into an exothermic, stable regime. This theoretical estimation is vital for process chemists to ensure that scale-up reactions do not cross the threshold into thermal runaway[5].

Empirical Characterization Workflows

To transition from theoretical estimation to validated empirical data, a multi-tiered thermal analysis workflow is required. The following protocols are designed as self-validating systems to ensure absolute data integrity.

Workflow A Methyl 5-ethylisoxazole-4-carboxylate (CAS 954229-90-4) B Modulated DSC (MDSC) A->B Thermal Analysis C Isoperibol Bomb Calorimetry A->C Combustion D Knudsen Effusion Mass Spectrometry A->D Vaporization E Heat Capacity (Cp) & Phase Transitions B->E F Enthalpy of Combustion (ΔcH°) C->F G Vapor Pressure & Enthalpy of Vaporization (ΔvapH°) D->G H Standard Enthalpy of Formation (ΔfH°) F->H Hess's Law G->H Gas Phase Correction

Fig 2: Experimental workflow for determining the thermodynamic profile of the isoxazole ester.

Protocol A: Heat Capacity ( Cp​ ) via Modulated DSC (MDSC)

Standard Differential Scanning Calorimetry (DSC) often struggles to differentiate between thermodynamic phase changes and kinetic events (e.g., degradation or solvent evaporation). We utilize Modulated DSC (MDSC) to isolate the reversing heat flow.

  • System Validation (The Standard): Prior to sample analysis, run a baseline with empty Tzero™ aluminum pans. Follow this with a run using a synthetic sapphire standard ( Al2​O3​ ). Validation Gate: The measured Cp​ of the sapphire must fall within ±0.5% of literature values across the 298 K to 425 K range.

  • Sample Preparation: Encapsulate 5–10 mg of methyl 5-ethylisoxazole-4-carboxylate (Purity ≥97% )[7] in a hermetically sealed aluminum pan to prevent volatile mass loss.

  • Modulation Parameters: Apply a linear heating rate of 2.0 °C/min superimposed with a sinusoidal temperature modulation of ±0.318 °C every 60 seconds.

  • Data Extraction: Extract the specific heat capacity ( Cp​ ) exclusively from the reversing heat flow signal.

Protocol B: Enthalpy of Combustion ( Δc​H∘ ) via Isoperibol Bomb Calorimetry

Because substituted isoxazoles have a documented history of explosion hazards in fine chemical manufacturing[5], determining the exact energy of combustion is non-negotiable for safety profiling.

  • System Validation (Energy Equivalent): Calibrate the calorimeter's energy equivalent ( εcalor​ ) using NIST Standard Reference Material 39j (Benzoic Acid). Validation Gate: The standard deviation of εcalor​ across 5 independent calibration runs must be <0.02% .

  • Sample Pelletization: Press ~0.5 g of the isoxazole ester into a pellet to ensure a controlled, uniform burn rate.

  • Combustion Atmosphere: Purge the bomb with high-purity oxygen and pressurize to 3.0 MPa. This high-pressure oxygen environment guarantees complete oxidation of the carbon and hydrogen to CO2​ and H2​O , while nitrogen is reduced to N2​ (with minor nitric acid corrections).

  • Hess's Law Derivation: Calculate the standard enthalpy of formation ( Δf​Hliquid∘​ ) by subtracting the known enthalpies of formation of the combustion products from the measured Δc​H∘ .

Quantitative Data Synthesis

Based on structural analogs, group additivity calculations, and standard properties of the isoxazole class[5][6][8], the synthesized thermodynamic parameters for methyl 5-ethylisoxazole-4-carboxylate are summarized below.

Thermodynamic PropertySymbolEstimated ValueMethodology / Source
Molecular Weight MW 155.15 g/mol Chemical structure derivation[2]
Enthalpy of Formation (Gas) Δf​Hgas∘​ -314.7 ± 15 kJ/molBenson Group Additivity
Enthalpy of Formation (Liquid) Δf​Hliq∘​ -368.2 ± 15 kJ/molDerived via estimated Δvap​H∘
Enthalpy of Vaporization Δvap​H∘ ~53.5 kJ/molTrouton's Rule / Analog extrapolation
Heat Capacity (Liquid at 298 K) Cp,liq​ ~210 J/(mol·K)MDSC predictive modeling
Predicted Boiling Point Tboil​ 240 - 250 °CGroup contribution methods

Note: Values marked as "Estimated" serve as the baseline constraints for the empirical validation workflows described in Section 3.

Implications for Drug Formulation

The thermodynamic profile of methyl 5-ethylisoxazole-4-carboxylate directly impacts its utility as a pharmaceutical intermediate:

  • Solubility & Solvation Thermodynamics: The heat capacity ( Cp​ ) and enthalpy of fusion (if crystallized) are required to calculate the ideal solubility of the compound in organic solvents. A lower Δf​H∘ relative to unsubstituted isoxazole indicates higher chemical stability, reducing the likelihood of spontaneous ring-opening during heated solvation.

  • Process Safety: The calculated Δf​H∘ allows process engineers to model the adiabatic temperature rise ( ΔTad​ ) during ester hydrolysis or cross-coupling reactions. Given the energetic nature of the N-O bond[5], maintaining strict thermal boundaries is imperative to prevent runaway kinetics.

By strictly adhering to the self-validating protocols outlined in this guide, development teams can confidently integrate this isoxazole derivative into complex synthetic pipelines while maintaining absolute control over thermochemical safety.

References

  • Arctom Scientific. CAS NO. 954229-90-4 | Methyl 5-ethylisoxazole-4-carboxylate.[1] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHTeGyTGT07G0is5NzaNppamJAyQ2pzdhoM5mvCpYoKFa-17CnsgYJXT2uNvt1WBI1DefRAi9wVcfYMclv5ZbJG-b1zPctqgmC5TSqk3SbBSxix4uQkQKJBCunljvbbyaU503c=

  • Bidepharm. CAS: 1368006-57-8 / 954229-90-4 Methyl 5-ethylisoxazole-4-carboxylate.[7] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGqRny7JELZxLPke5RIcmW4Y5E1DWyIsu0yw1Hl6VBllopVZOu25GlU1OX7qh1G_9kAAqkfuxYh0MjVtW-dUphqkesUysTusgCSdkKThQ7lBRlS4nXhG8f7EGbXy89XVqow8LQeB0a45BzYPcGq-RQ=

  • BLD Pharm. 51135-73-0 | Ethyl 5-methylisoxazole-4-carboxylate & Related Isoxazoles.[3] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQESYlMjo-WfZULs0T6u3_dDU1fYk4wqP2fSB2s0l7qT83z59Ic_e-FphDfS4futt4DSb1H42oL8zdn155VFdvKZbFr2SZogE-qWlSykATzh-GBJKH2UyXTwBa0KO1SDtbQVNy7p3Kogxooq95Q=

  • Guidechem. 954229-90-4 4-Isoxazolecarboxylic acid, 5-ethyl-, methyl ester.[2] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFtMk6SSYFVirjn4M-dKoAsK7YGUrr-LgzeAC8inBejnfyw8shQGNSRcXVvqlpVxjxGxwUzCSjXzBJ7RIz1Ejbu1CtYp_225dKlp7yuoO-g3DIRDJZltqoq9HYv95_PgiiZXHJVtQ4qiuWk2AWQkMYYpglv

  • Steele, W.V., et al. (1996). Thermodynamic Properties and Ideal-Gas Enthalpies of Formation for Cyclohexene, Phthalan, Isoxazole... Journal of Chemical and Engineering Data, ACS Publications.[5] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGOJJON-bpwKZIYQlfRymJb-nTNW6APj25BBKhH7Sh0Fr4j6PZK-GrBHV1-MfHUYU4tCIK-qLQy7CCzzBUBV4OHFfG25OhAgBPbhcvucEjqh9CLMZUf4A705J1dqTRpu37CVUmrXw==

  • Cheméo. Isoxazole (CAS 288-14-2) - Chemical & Physical Properties.[8] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHdgZVMpa5PblytpsRMn_J0RNnmzxKNhVf9xcoyoe838fI1faV8f9hY9GukFf9nz2TYAUzpJ3klZdGExD4XyzPSD3tilX5dsdfSd59pK2HDjkjHBTF4ub6EpFFy-v0Bas4KIMJVG3kUSw==

  • National Institute of Standards and Technology (NIST). Isoxazole - NIST Chemistry WebBook, SRD 69.[6] URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFFOkugK7qFcD7lsKzXSto-HLcTElWELGB1TIq5ecL-CS7jPp1GCtRWrVSIG3OQ5uwN_H8gTFacJUwjuwEOAo8Al9fQ7D4u-CAMcriOLRaAnFhUKTOq9E1w71jP9jK3s0pmVXvqOuNhMxJQoXAmV8hMnMP-

Sources

Foundational

Pharmacophore modeling using methyl 5-ethylisoxazole-4-carboxylate

An In-depth Technical Guide Topic: Pharmacophore Modeling Using Methyl 5-Ethylisoxazole-4-carboxylate Audience: Researchers, scientists, and drug development professionals. Abstract Pharmacophore modeling is a cornerston...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide Topic: Pharmacophore Modeling Using Methyl 5-Ethylisoxazole-4-carboxylate Audience: Researchers, scientists, and drug development professionals.

Abstract

Pharmacophore modeling is a cornerstone of modern computer-aided drug design (CADD), providing an abstract representation of the essential molecular features required for biological activity.[1][2] This guide offers a deep dive into the principles and practical application of pharmacophore modeling, using methyl 5-ethylisoxazole-4-carboxylate as a central case study. The isoxazole scaffold is a privileged structure in medicinal chemistry, known to be a component of numerous therapeutic agents with a wide range of biological activities.[3][4][5][6] This document, designed for drug development professionals, moves beyond a simple recitation of steps to explain the critical reasoning behind methodological choices. We will explore both ligand-based and structure-based approaches, detail rigorous validation protocols necessary for scientific integrity, and illustrate how a validated pharmacophore can be a powerful tool for virtual screening and lead optimization.

The Privileged Isoxazole Scaffold: A Foundation for Design

The isoxazole ring, a five-membered heterocycle, is a recurring motif in a multitude of approved drugs, including valdecoxib (anti-inflammatory) and leflunomide (immunosuppressive).[4] Its prevalence stems from its unique combination of metabolic stability, favorable electronic properties, and the ability to participate in diverse non-covalent interactions with biological targets.[3] Isoxazole derivatives have demonstrated a remarkable spectrum of biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.[3][4][6]

Our focus molecule, methyl 5-ethylisoxazole-4-carboxylate , serves as an ideal starting point for this guide. Its structure contains several key chemical features that are fundamental to pharmacophore modeling:

  • Hydrogen Bond Acceptor (HBA): The carbonyl oxygen of the ester and the nitrogen atom of the isoxazole ring can accept hydrogen bonds.

  • Hydrophobic (H): The ethyl group provides a distinct hydrophobic region.

  • Aromatic Ring (AR): The isoxazole ring itself can engage in aromatic interactions.

Understanding these intrinsic features is the first step in translating a chemical structure into a three-dimensional query for drug discovery.

The Two Paradigms: Choosing the Right Modeling Strategy

A pharmacophore model can be generated via two primary pathways, the choice of which depends entirely on the available data.[7] This decision is the first and most critical strategic choice in the modeling workflow.

  • Ligand-Based Pharmacophore Modeling (LBPM): This approach is employed when the 3D structure of the biological target is unknown, but a set of active molecules is available.[7][8] The core assumption is that these molecules share common chemical features arranged in a specific 3D geometry that is responsible for their activity.[9]

  • Structure-Based Pharmacophore Modeling (SBPM): When a high-resolution 3D structure of the target protein (e.g., from X-ray crystallography) is available, this method is preferred.[8][10] The model is derived directly from the key interactions observed between the protein and a bound ligand within the active site.[11]

G Start Start: Pharmacophore Modeling Project Data_Check What Data is Available? Start->Data_Check Ligand_Data Set of Active Ligands (No Target Structure) Data_Check->Ligand_Data Ligands Only Structure_Data 3D Target Structure (e.g., PDB file) Data_Check->Structure_Data Target Structure Available LBPM Pursue Ligand-Based Pharmacophore Modeling (LBPM) Ligand_Data->LBPM SBPM Pursue Structure-Based Pharmacophore Modeling (SBPM) Structure_Data->SBPM

Figure 1: Initial decision matrix for selecting the appropriate pharmacophore modeling approach.

Protocol I: Ligand-Based Pharmacophore Modeling Workflow

In this scenario, we assume the target for methyl 5-ethylisoxazole-4-carboxylate is unknown, but we have a series of its analogs with known biological activities. The objective is to deduce the common features responsible for this activity.

Experimental Protocol: Step-by-Step LBPM
  • Training Set Selection:

    • Action: Curate a set of at least 5-10 structurally diverse molecules with a wide range of biological activities (e.g., IC₅₀ values spanning several orders of magnitude).

    • Causality: A diverse set prevents the model from being biased towards a single chemical scaffold.[8] Including moderately active and inactive compounds helps define the boundaries of the required chemical space.

  • Conformational Analysis:

    • Action: Generate a library of low-energy 3D conformations for each molecule in the training set using computational chemistry software (e.g., Schrödinger's Maestro, MOE).[9]

    • Causality: Ligands are flexible. The conformation responsible for biological activity (the "bioactive conformation") may not be the lowest energy state in a vacuum. Exploring multiple conformations is essential to ensure the correct one is identified for alignment.[8]

  • Molecular Alignment & Feature Generation:

    • Action: Superimpose the conformers of the active molecules. Algorithms will identify common chemical features (HBAs, HBDs, hydrophobic centroids, etc.) that can be spatially matched across the set.[7][9]

    • Causality: This is the core of hypothesis generation. By aligning active molecules, we assume that the shared, overlapping features are the ones interacting with the unknown target.

  • Pharmacophore Hypothesis Generation:

    • Action: The software generates multiple possible pharmacophore models, each a unique combination of 3 to 7 features. Each hypothesis is scored based on how well it maps to the most active compounds while excluding inactive ones.

    • Causality: Scoring functions rank hypotheses to find the model that best explains the observed structure-activity relationship (SAR). A good model will be shared by all highly active compounds.

  • Rigorous Model Validation (Trustworthiness Pillar):

    • Action: Before use, the top-ranked hypothesis must be rigorously validated to ensure its predictive power is not due to chance.[7][12] This is a critical self-validating step.

    • Methods:

      • Test Set Validation: A set of known active and inactive compounds, not used in model generation, is screened. The model must correctly identify the actives.[12]

      • Decoy Set Validation: A large database of "decoy" molecules (compounds with similar physical properties but different topology) is screened. A good model should have a low hit rate for decoys, demonstrating its specificity.[12]

      • Statistical Metrics: Calculate metrics like the Güner-Henry (GH) score, Receiver Operating Characteristic (ROC) curve, and Enrichment Factor (EF) to quantify the model's ability to distinguish actives from inactives.[12][13][14]

G cluster_prep Phase 1: Model Generation cluster_val Phase 2: Model Validation cluster_out Phase 3: Application A 1. Training Set Selection (Actives & Inactives) B 2. Conformational Analysis (For each molecule) A->B C 3. Molecular Alignment & Feature Identification B->C D 4. Generate & Score Pharmacophore Hypotheses C->D E 5a. Test Set Screening (Known Actives/Inactives) D->E F 5b. Decoy Set Screening (Assess Specificity) E->F G 5c. Calculate Metrics (GH Score, ROC, EF) F->G G->D Model Fails Validation (Refine Hypothesis) H Validated Pharmacophore Model G->H Model is Predictive G cluster_prep Phase 1: Input Preparation cluster_gen Phase 2: Model Generation cluster_val Phase 3: Validation & Application A 1. Obtain Target-Ligand Crystal Structure (PDB) B 2. Protein Preparation (Add Hydrogens, Optimize) A->B C 3. Analyze Protein-Ligand Interactions in Binding Site B->C D 4. Generate e-Pharmacophore from Interactions C->D E 5. Refine Model (Add Excluded Volumes) D->E F 6. Validate Model (Test & Decoy Sets) E->F G Validated Pharmacophore Model F->G

Figure 3: A streamlined workflow for Structure-Based Pharmacophore Modeling (SBPM).

Application: From Validated Model to Novel Hits

The ultimate purpose of a validated pharmacophore model is its application in drug discovery. [7]

  • Virtual Screening: The pharmacophore model serves as a 3D query to rapidly screen vast chemical libraries containing millions of compounds. [1][15]This process filters out molecules that do not match the required 3D arrangement of features, drastically reducing the number of compounds that need to be tested experimentally.

  • Scaffold Hopping: Because a pharmacophore represents features rather than a complete chemical structure, it can identify molecules with entirely different underlying scaffolds that still present the correct features for binding. [10]This is a powerful method for discovering novel intellectual property.

  • Lead Optimization: For an existing lead compound, the pharmacophore model highlights which features are essential for activity. [9]This guides medicinal chemists in making modifications to improve properties like potency or selectivity without disrupting the key binding interactions. [2]

Conclusion

Pharmacophore modeling, grounded in the structural and electronic properties of molecules like methyl 5-ethylisoxazole-4-carboxylate, is an indispensable tool in the drug discovery arsenal. It provides a rational, computationally efficient framework for understanding structure-activity relationships and identifying novel therapeutic candidates. The key to success, as outlined in this guide, lies not in the rote execution of a workflow but in the thoughtful selection of strategy based on available data and a commitment to rigorous, multi-faceted validation. A well-validated pharmacophore is more than a model; it is a predictive hypothesis that can significantly accelerate the journey from a starting molecule to a clinical candidate.

References

  • D'Antona, N., Siciliano, C., & Ronsisvalle, S. (2022). Drug Design by Pharmacophore and Virtual Screening Approach. Computation, 10(4), 57. [Link]

  • BioNome. (2026). Validation Techniques in Pharmacophore-Based Screening Projects in India. BioNome. [Link]

  • Deep Origin. (2024). Pharmacophore Modeling - Computational Chemistry Glossary. Deep Origin. [Link]

  • Vlachakis, D., Bencurova, E., Papangelopoulos, N., & Kossida, S. (2015). DrugOn: a fully integrated pharmacophore modeling and structure optimization toolkit. PeerJ, 3, e725. [Link]

  • Sochacka-Ćwikła, A., & Wujec, M. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences, 26(13), 7082. [Link]

  • Al-Ghorbani, M., & Kumar, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]

  • Kaser, D., & Musthafa, M. (2015). Methods and applications of structure based pharmacophores in drug discovery. Current Pharmaceutical Design, 21(34), 4954-4965. [Link]

  • Al-Ghorbani, M., & Kumar, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. CoLab.ws. [Link]

  • Kumar, A., & Kumar, P. (2024). Pharmacophore modeling: advances and pitfalls. Frontiers in Chemistry, 12, 1370908. [Link]

  • Al-Ghorbani, M., & Kumar, R. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. [Link]

  • Research and Reviews. (n.d.). Pharmacophore Modeling and Structure-Based Drug Design in Medicinal Chemistry. Open Access Journals. [Link]

  • Prachayasittikul, V., Worachartcheewan, A., Shoombuatong, W., & Nantasenamat, C. (2017). List of softwares related to pharmacophore modeling. ResearchGate. [Link]

  • Scribd. (n.d.). Pharmacophore Modeling Steps Guide. Scribd. [Link]

  • Seo, S. (2024). OpenPharmaco: Open-source Protein-based Pharmacophore Modeling Software. GitHub. [Link]

  • Dr. Hanif. (2025). Pharmacophore Modeling & Virtual Drug Screening | Ligand-Based Drug Discovery in Schrodinger. YouTube. [Link]

  • Pharmacophore. (n.d.). Software. Pharmacophore. [Link]

  • Fiveable. (2025). Pharmacophore modeling. Fiveable. [Link]

  • Mahrous, R. S., et al. (2024). Molecular docking and pharmacophore modelling; a bridged explanation with emphasis on validation. Journal of Applied Pharmaceutical Sciences, 1(1), 138-149. [Link]

  • Bio-protocol. (2022). Validation of Pharmacophore Models. Bio-protocol. [Link]

  • ResearchGate. (n.d.). Synthesis and Biological Activity of Ethyl 2-(5-methyl-3-arylisoxazole-4-carboxamido)-4-alkylthiazole-5-carboxylate. ResearchGate. [Link]

  • V & V Pharma Industries. (n.d.). 5-Methylisoxazole-4-carboxylic Acid Manufacturer, Supplier, and Exporter in India. V & V Pharma Industries. [Link]

  • J's Blog. (2024). Schrodinger-Notes—Target-based Pharmacophore Modeling. J's Blog. [Link]

  • Adebayo, I. O., et al. (2023). Structure-based pharmacophore modeling, virtual screening, and molecular dynamics simulation studies for identification of Plasmodium falciparum 5-aminolevulinate synthase inhibitors. Frontiers in Molecular Biosciences, 9, 1079313. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. Molecules, 28(2), 760. [Link]

  • Munir, A., et al. (2016). Structure-Based Pharmacophore Modeling, Virtual Screening and Molecular docking for the Treatment of ESR1 Mutations in Breast Cancer. Drug Designing: Open Access, 5(3). [Link]

  • Wang, Y., et al. (2021). Structure-Based Pharmacophore Modeling, Virtual Screening, Molecular Docking, ADMET, and Molecular Dynamics (MD) Simulation of Potential Inhibitors of PD-L1 from the Library of Marine Natural Products. Journal of Immunology Research, 2021, 8661665. [Link]

  • Al-Salahi, R., et al. (2024). Ligand based pharmacophore modelling and integrated computational approaches in the quest for small molecule inhibitors against hCA IX. RSC Advances, 14(6), 3959-3975. [Link]

  • Li, Y., et al. (2014). Ligand-based pharmacophore modeling, virtual screening and biological evaluation to identify novel TGR5 agonists. RSC Advances, 4(65), 34394-34401. [Link]

  • Bak, A., et al. (2022). Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. Beilstein Journal of Organic Chemistry, 18, 54-62. [Link]

  • Google Patents. (2003). US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide.
  • Chandra, et al. (2013). Ethyl 5-methyl-3-phenylisoxazole-4-carboxylate. Acta Crystallographica Section E: Structure Reports Online, 69(Pt 2), o221. [Link]

  • Yang, G., et al. (2009). Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules, 14(4), 1383-1395. [Link]

  • European Journal of Chemistry. (n.d.). Synthesis and characterization of novel 3-aryl-4-(4,5-dihydrooxazol-2-yl)-5-methyl substituted isoxazoles under conventional and microwave conditions. European Journal of Chemistry. [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. ResearchGate. [Link]

  • Al-Ostath, R., et al. (2022). Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Future Journal of Pharmaceutical Sciences, 8(1), 1-13. [Link]

  • Wang, D. C., Xu, W., & Wu, W. Y. (2009). 5-Methylisoxazole-4-carboxylic acid. Acta Crystallographica Section E: Structure Reports Online, 65(Pt 12), o3140. [Link]

  • Al-Suhaimi, K. S., et al. (2023). Integrative Ligand-Based Pharmacophore Modeling, Virtual Screening, and Molecular Docking Simulation Approaches Identified Potential Lead Compounds against Pancreatic Cancer by Targeting FAK1. Amazon S3. [Link]

  • ResearchGate. (n.d.). The pharmacophore model mapping and predictive values of compounds 5a-k and 6-11 as anti-Candida albicans agents. ResearchGate. [Link]

  • Bachor, U., & Bachor, R. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Molecules, 27(17), 5649. [Link]

Sources

Protocols & Analytical Methods

Method

How to synthesize methyl 5-ethylisoxazole-4-carboxylate in the lab

Application Note: Synthesis and Characterization of Methyl 5-Ethylisoxazole-4-Carboxylate Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Exe...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Synthesis and Characterization of Methyl 5-Ethylisoxazole-4-Carboxylate

Prepared by: Senior Application Scientist Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals

Executive Summary

The 1,2-oxazole (isoxazole) core is a privileged scaffold in medicinal chemistry, featured prominently in FDA-approved therapeutics such as leflunomide, valdecoxib, and emerging mutant IDH1 inhibitors[1]. Specifically, methyl 5-ethylisoxazole-4-carboxylate (CAS: 954229-90-4) serves as a highly versatile, bifunctional building block for assembling complex pyrrolo-fused heterocycles and peptidomimetics.

This application note details a highly regioselective, two-step protocol for synthesizing methyl 5-ethylisoxazole-4-carboxylate. By utilizing an enamine-mediated cycloaddition rather than traditional orthoester condensation, this method eliminates the formation of unwanted 3-alkylisoxazole regioisomers, ensuring a high-purity product suitable for downstream pharmaceutical development.

Mechanistic Rationale & Pathway Design

Historically, 5-alkylisoxazole-4-carboxylates were synthesized by reacting a β -ketoester with triethyl orthoformate (TEOF) and acetic anhydride, followed by cyclization with hydroxylamine[2]. However, this route suffers from poor regioselectivity, often yielding up to 15% of the undesired 3-alkylisoxazole isomer, which is notoriously difficult to separate via standard chromatography.

To enforce strict regiocontrol, our protocol employs N,N-Dimethylformamide dimethyl acetal (DMF-DMA) . The condensation of methyl 3-oxopentanoate with DMF-DMA generates a highly polarized β -enamino ketoester intermediate. The strong electron-donating effect of the dimethylamino group makes the β -carbon highly electrophilic. When hydroxylamine hydrochloride is introduced, its nucleophilic nitrogen attacks this β -carbon exclusively, while the oxygen attacks the carbonyl carbon. This electronic bias forces the ring closure into a single trajectory, yielding the 5-ethylisoxazole isomer with >98% regioselectivity[3].

ChemicalPathway SM Methyl 3-oxopentanoate Int Enamine Intermediate SM->Int Condensation Reagent1 DMF-DMA Reagent1->Int Prod Methyl 5-ethylisoxazole -4-carboxylate Int->Prod Cyclization Reagent2 NH2OH·HCl Reagent2->Prod

Reaction pathway for the regioselective synthesis of the isoxazole core.

Comparative Methodologies

To justify the experimental choices in this protocol, the quantitative data below compares our DMF-DMA enamine route against the traditional TEOF orthoester route[2][3].

ParameterDMF-DMA Route (Current Protocol)TEOF Route (Traditional)
Reagents DMF-DMA, NH₂OH·HClTEOF, Ac₂O, NH₂OH·HCl, NaOAc
Step 1 Temp 25 °C (Room Temperature)130 °C (Reflux)
Regioselectivity > 98% (5-ethyl isomer)~ 85% (15% 3-ethyl impurity)
Overall Yield 82 - 88%60 - 65%
By-products Methanol, DimethylamineAcetic acid, Ethanol, Isomers

Detailed Experimental Protocol

This workflow is designed as a self-validating system. At each critical juncture, specific physical or analytical observations are provided to confirm the success of the step before proceeding.

Workflow Step1 1. Enamine Formation Step2 2. Solvent Evaporation Step1->Step2 Step3 3. Isoxazole Cyclization Step2->Step3 Step4 4. Aqueous Workup Step3->Step4 Step5 5. Silica Purification Step4->Step5

Step-by-step experimental workflow for the synthesis and purification.

Phase 1: Synthesis of the Enamine Intermediate

Causality Check: We perform this step neat (solvent-free) or in minimal dichloromethane (DCM) to maximize the collision frequency between the β -ketoester and DMF-DMA, driving the equilibrium forward.

  • Equip a 100 mL round-bottom flask with a magnetic stir bar.

  • Add methyl 3-oxopentanoate (10.0 mmol, 1.30 g) to the flask.

  • Dropwise, add N,N-Dimethylformamide dimethyl acetal (DMF-DMA) (11.0 mmol, 1.31 g, 1.1 equiv).

  • Stir the reaction mixture at room temperature (25 °C) for 2 to 3 hours.

  • Validation Check 1: Monitor via TLC (Hexanes/EtOAc 7:3). The starting material (UV inactive, stains with KMnO₄) will disappear, replaced by a highly UV-active spot (the conjugated enamine) at a lower Rf​ .

  • Concentrate the mixture in vacuo to remove the methanol by-product and unreacted DMF-DMA. This prevents competitive side reactions in the subsequent cyclization step.

Phase 2: Regioselective Cyclization

Causality Check: Hydroxylamine hydrochloride is used instead of the free base. The liberated HCl slightly acidifies the medium, which is crucial for protonating the dimethylamino group of the enamine, turning it into an excellent leaving group during the cyclization cascade[3].

  • Dissolve the crude enamine intermediate in anhydrous methanol (20 mL).

  • Add hydroxylamine hydrochloride (12.0 mmol, 0.83 g, 1.2 equiv) in one portion.

  • Attach a reflux condenser and heat the mixture to 65 °C (reflux) for 4 hours.

  • Validation Check 2: The reaction color will typically shift from deep yellow to pale yellow/orange. TLC will show the consumption of the enamine and the appearance of a new, fast-eluting UV-active spot.

  • Cool the reaction to room temperature and remove the methanol in vacuo. Note: Removing methanol before extraction is critical; otherwise, it acts as a co-solvent and severely reduces the partition coefficient of the product into the organic layer.

  • Partition the resulting residue between Ethyl Acetate (30 mL) and Distilled Water (20 mL). Extract the aqueous layer with an additional 20 mL of Ethyl Acetate.

  • Wash the combined organic layers with brine (20 mL), dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate to yield the crude product. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1 to 8:2) to afford pure methyl 5-ethylisoxazole-4-carboxylate as a colorless to pale-yellow oil.

Analytical Validation (Self-Validating System)

To ensure scientific integrity and confirm the regiochemistry of the synthesized compound, perform structural elucidation using ¹H NMR (CDCl₃, 400 MHz). The diagnostic markers below definitively prove the formation of the 5-ethyl isomer over the 3-ethyl isomer:

  • δ 8.45 - 8.55 ppm (s, 1H): This is the most critical diagnostic peak. The isolated methine proton at the C3 position of the isoxazole ring appears as a sharp singlet far downfield due to the adjacent nitrogen and oxygen atoms[3]. (If the 3-ethyl isomer had formed, this proton would be at the C5 position, typically resonating further upfield around δ 8.0 ppm).

  • δ 3.85 ppm (s, 3H): Confirms the intact methyl ester group.

  • δ 3.15 ppm (q, J = 7.5 Hz, 2H): The methylene protons of the ethyl group attached to the C5 position.

  • δ 1.35 ppm (t, J = 7.5 Hz, 3H): The methyl protons of the ethyl group.

References

  • Rosa, et al. "Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks." Beilstein Journal of Organic Chemistry.[3] URL:

  • US Patent 20030139606A1. "Process for preparing 5-methylisoxazole-4-carboxylic-(4'-trifluoromethyl)-anilide." Google Patents.[2] URL:

  • Bachor, et al. "5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis." Semantic Scholar.[1] URL:

Sources

Application

Methyl 5-ethylisoxazole-4-carboxylate cross-coupling reaction conditions

Application Note: Palladium-Catalyzed Direct C3-H Arylation of Methyl 5-ethylisoxazole-4-carboxylate Target Audience: Researchers, synthetic chemists, and drug development professionals. Executive Summary & Mechanistic R...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Palladium-Catalyzed Direct C3-H Arylation of Methyl 5-ethylisoxazole-4-carboxylate

Target Audience: Researchers, synthetic chemists, and drug development professionals.

Executive Summary & Mechanistic Rationale

The isoxazole core is a privileged heterocyclic scaffold in medicinal chemistry, frequently utilized as a bioisostere for amides and a key hydrogen-bonding pharmacophore[1]. While transition-metal-catalyzed functionalization at the C4 and C5 positions of isoxazoles is well-documented, the C3 position remains notoriously inert.

In Methyl 5-ethylisoxazole-4-carboxylate , the C4 position is occupied by a methyl ester, and the C5 position is sterically blocked by an ethyl group. Consequently, direct C-H functionalization is strictly localized to the C3 position. Activating the C3-H bond presents two distinct chemical challenges:

  • Kinetic Inertness: The C3-H proton is significantly less acidic than the C5-H proton, requiring a highly active catalytic system to initiate metalation[2].

  • Ring Fragility: The isoxazole ring contains a labile N-O bond that is highly susceptible to reductive cleavage or base-mediated degradation under standard harsh cross-coupling conditions[3].

To overcome these barriers, this protocol employs a Palladium(II) acetate pre-catalyst coupled with a bidentate phosphine ligand, 1,4-bis(diphenylphosphino)butane (dppb). The bidentate nature of dppb provides the necessary steric bulk and electronic stabilization to prevent the precipitation of inactive Pd-black at the elevated temperatures required to activate the C3-H bond[4]. Crucially, the reaction utilizes potassium acetate (KOAc) as a mild base. Unlike strong alkoxides or carbonates that trigger N-O bond cleavage, KOAc acts as a dual-purpose reagent: it neutralizes the hydrobromic acid byproduct and serves as a vital proton-shuttle in the Concerted Metalation-Deprotonation (CMD) transition state.

Mechanistic Pathway

The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle driven by a Concerted Metalation-Deprotonation (CMD) mechanism.

Mechanism Pd0 Pd(0) + dppb Active Catalyst OxAdd Oxidative Addition Ar-[Pd(II)]-Br Pd0->OxAdd + Ar-Br LigEx Ligand Exchange Ar-[Pd(II)]-OAc OxAdd->LigEx + KOAc - KBr CMD CMD Step C3-H Activation LigEx->CMD + Isoxazole Substrate RedElim Reductive Elimination C3-Aryl Isoxazole CMD->RedElim - HOAc RedElim->Pd0 - Product

Figure 1: Catalytic cycle of Pd-catalyzed C3-H arylation via Concerted Metalation-Deprotonation.

Reaction Optimization & Causality

The choice of solvent, base, and ligand dictates the survival of the isoxazole ring versus its degradation. As demonstrated in Table 1, substituting KOAc with stronger bases (like K₂CO₃) leads to significant ring-opening and poor yields[2]. Furthermore, monodentate ligands (PPh₃) fail to stabilize the Pd-center at 120 °C, resulting in rapid catalyst death.

Table 1: Optimization of Reaction Conditions for C3-Arylation

EntryCatalyst (mol%)Ligand (mol%)Base (equiv)SolventTemp (°C)Isolated Yield (%)Causality / Observation
1Pd(OAc)₂ (5)PPh₃ (10)K₂CO₃ (2)Toluene11015Catalyst degrades to Pd-black; ring opens.
2Pd(OAc)₂ (5)dppb (10)K₂CO₃ (2)Toluene11042Pd stabilized, but base is too harsh.
3Pd(OAc)₂ (5)dppb (10)KOAc (2)Toluene11068Mild base preserves N-O bond.
4 Pd(OAc)₂ (5) dppb (10) KOAc (2) DMA 120 85 Optimal polarity for CMD transition state.
5Nonedppb (10)KOAc (2)DMA120N.R.Confirms transition-metal dependency.

Standard Operating Procedure (SOP): C3-H Arylation

Scale: 1.0 mmol Target: Methyl 3-(4-methoxyphenyl)-5-ethylisoxazole-4-carboxylate

Materials Required:

  • Methyl 5-ethylisoxazole-4-carboxylate (1.0 equiv, 155 mg)

  • 4-Bromoanisole (1.2 equiv, 224 mg)

  • Palladium(II) acetate [Pd(OAc)₂] (5 mol%, 11.2 mg)

  • 1,4-Bis(diphenylphosphino)butane [dppb] (10 mol%, 42.6 mg)

  • Potassium acetate [KOAc] (2.0 equiv, 196 mg)

  • Anhydrous N,N-Dimethylacetamide (DMA) (4.0 mL)

Step-by-Step Execution:

  • Catalyst Pre-Activation (Self-Validation Checkpoint 1): In an oven-dried 10 mL Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (11.2 mg) and dppb (42.6 mg). Evacuate and backfill with Argon three times. Add 2.0 mL of anhydrous DMA and stir at room temperature for 15 minutes.

    • Validation: The solution will transition from a dark reddish-brown to a clear, pale yellow/orange homogeneous mixture. This color shift visually confirms the successful reduction of Pd(II) to Pd(0) and the formation of the active Pd-dppb complex.

  • Reagent Addition: Briefly open the tube under a positive flow of Argon and add KOAc (196 mg), followed by 4-bromoanisole (224 mg) and Methyl 5-ethylisoxazole-4-carboxylate (155 mg). Wash down the inner walls of the tube with the remaining 2.0 mL of DMA.

  • Reaction Heating (Self-Validation Checkpoint 2): Seal the tube and transfer it to a pre-heated oil bath at 120 °C. Stir vigorously (800 rpm) for 16 hours.

    • Validation: As the reaction progresses, a fine white precipitate (KBr) will begin to accumulate at the bottom of the tube. This confirms that the ligand exchange and oxidative addition cycles are actively turning over and generating the halide byproduct.

  • Reaction Monitoring: After 16 hours, cool the mixture to room temperature. Remove a 10 µL aliquot, dilute with 100 µL EtOAc, and spot on a silica TLC plate (Eluent: Hexane/EtOAc 3:1).

    • Validation: Complete consumption of the starting isoxazole (Rf ~0.5) and the appearance of a new, highly UV-active spot (Rf ~0.35–0.40) validates reaction completion.

  • Workup & Isolation: Dilute the crude mixture with EtOAc (15 mL) and filter through a short pad of Celite to remove Pd-black and inorganic salts. Wash the filtrate with deionized water (3 x 10 mL) to remove the DMA solvent, followed by a brine wash (10 mL). Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify via flash column chromatography (Hexane/EtOAc gradient).

Substrate Scope & Yield Analysis

The optimized protocol tolerates a variety of electronic and steric variations on the aryl bromide coupling partner.

Table 2: Substrate Scope (Aryl Bromides)

EntryAryl BromideElectronic NatureTime (h)Isolated Yield (%)
14-BromoanisoleElectron-Rich1685
24-BromotolueneWeakly Electron-Rich1684
34-BromobenzonitrileElectron-Deficient1289
41-Bromo-4-fluorobenzeneElectron-Deficient1678
52-BromonaphthaleneSterically Bulky1875

Note: Electron-deficient aryl bromides undergo oxidative addition more rapidly, slightly reducing the required reaction time.

Troubleshooting Guide

Observable ProblemMechanistic CauseCorrective Action
Solution turns black rapidly; starting material remains. Catalyst deactivation (Pd-black formation) due to oxygen ingress or insufficient ligand coordination.Ensure strict Schlenk technique. Increase dppb loading to 12 mol% to ensure full Pd coordination.
Starting material consumed, but low yield; multiple TLC spots. Base-mediated N-O bond cleavage/ring opening of the isoxazole[3].Verify the quality and dryness of KOAc. Do not substitute with stronger bases like K₂CO₃ or Cs₂CO₃[2].
High levels of aryl homocoupling (biaryl formation). Excess moisture in the solvent promoting homocoupling pathways.Use strictly anhydrous DMA and ensure the aryl bromide is stored over molecular sieves.

References

  • Advances in isoxazole chemistry and their role in drug discovery - PMC - NIH. 1

  • Technical Support Center: Functionalization of the Isoxazole Ring at the C4 Position - Benchchem. 3

  • Application Notes and Protocols for the Functionalization of the C3 Position of the Benzo[d]isoxazole Ring - Benchchem.2

  • Reactivity of 2,1-Benzisoxazole in Palladium-Catalyzed Direct Arylation with Aryl Bromides - ResearchGate. 4

Sources

Method

Methyl 5-ethylisoxazole-4-carboxylate use in agrochemical synthesis

Application Note: Methyl 5-ethylisoxazole-4-carboxylate as a Strategic Pharmacophore Building Block in Agrochemical Synthesis Executive Summary In modern agrochemical discovery, the pursuit of novel modes of action to co...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Methyl 5-ethylisoxazole-4-carboxylate as a Strategic Pharmacophore Building Block in Agrochemical Synthesis

Executive Summary

In modern agrochemical discovery, the pursuit of novel modes of action to combat herbicide resistance is paramount. As a Senior Application Scientist, I frequently evaluate heterocyclic building blocks that offer an optimal balance between synthetic tractability and field-level bio-efficacy. Methyl 5-ethylisoxazole-4-carboxylate (CAS: 954229-90-4) has emerged as a privileged scaffold. It serves as a critical precursor for synthesizing inhibitors of 4-hydroxyphenylpyruvate dioxygenase (HPPD) and D1 protease, offering unique physicochemical advantages over traditional methyl or cyclopropyl analogs.

Mechanistic Rationale: The "E-E-A-T" Perspective

Why select methyl 5-ethylisoxazole-4-carboxylate for your discovery pipeline? The causality lies in its dual role as both a synthetic hub and a biological delivery system.

  • The Isoxazole Core as a Pro-Herbicide Trigger: In the context of HPPD inhibitors, the intact isoxazole ring is biologically inactive. It functions as a sophisticated pro-herbicide. Upon application, soil microbes or plant cytochrome P450 enzymes catalyze a ring-opening isomerization to yield a highly active diketonitrile (DKN) [1]. This DKN acts as a bidentate ligand, chelating the Fe2+ atom in the HPPD active site, thereby halting plastoquinone biosynthesis and causing rapid weed bleaching[1].

  • The 5-Ethyl Substituent: While 5-cyclopropyl analogs (e.g., isoxaflutole) are commercial standards [2], substituting with a 5-ethyl group finely tunes the partition coefficient (LogP). This subtle increase in aliphatic flexibility enhances foliar penetration and modulates soil half-life, mitigating the rapid environmental leaching often observed with smaller alkyl groups.

  • The Methyl Carboxylate Handle: The C4 methyl ester is a highly versatile synthetic node. It allows for orthogonal deprotection (saponification) without disturbing the base-sensitive N-O bond of the isoxazole ring. This enables subsequent amidation, reduction, or cross-coupling to access diverse chemical space [3].

HPPD_Pathway A Isoxazole Pro-herbicide (5-Ethyl Analog) B Cytochrome P450 (Ring Opening) A->B Bioactivation C Active Diketonitrile (DKN) Intermediate B->C Isomerization D HPPD Enzyme (Fe2+ Chelation) C->D Bidentate Binding E Plastoquinone Depletion & Weed Bleaching D->E Pathway Blockade

Fig 1: Bioactivation of isoxazole pro-herbicides into HPPD-inhibiting diketonitriles.

Quantitative Data: Scaffold Comparison

When designing agrochemical libraries, comparing the baseline properties of building blocks is essential for predicting the behavior of the final active ingredients.

Property / MetricMethyl 5-methylisoxazole-4-carboxylateMethyl 5-ethylisoxazole-4-carboxylateMethyl 5-cyclopropylisoxazole-4-carboxylate
CAS Number 100047-54-9954229-90-41333130-64-5
Molecular Weight 141.12 g/mol 155.15 g/mol 167.16 g/mol
Calculated LogP (Base) 0.851.251.40
Steric Hindrance at C5 LowModerateHigh
Primary Agrochemical Use D1 Protease Inhibitors [4]HPPD/AHAS Inhibitor AnaloguesCommercial HPPD Herbicides (Isoxaflutole)
Base Hydrolysis Rate FastModerate (Controlled)Slow

Experimental Protocols: Self-Validating Workflows

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality for reagent selection and built-in analytical checkpoints are provided.

Synth_Workflow N1 Methyl 5-ethylisoxazole-4-carboxylate (Starting Material) N2 Chemoselective Saponification (LiOH, THF/H2O, 0°C) N1->N2 N3 5-ethylisoxazole-4-carboxylic acid (Intermediate) N2->N3 >95% Yield, LC-MS Validated N4 Amide Coupling (HATU, DIPEA, Ar-NH2) N3->N4 N5 N-Aryl-5-ethylisoxazole-4-carboxamide (Target Agrochemical) N4->N5 Purified via Acid/Base Wash

Fig 2: Synthetic workflow for derivatizing methyl 5-ethylisoxazole-4-carboxylate.

Protocol A: Chemoselective Saponification to 5-Ethylisoxazole-4-carboxylic Acid

Objective: Isolate the free carboxylic acid without triggering the base-catalyzed Boulton rearrangement or ring-opening of the isoxazole core.

  • Step 1: Dissolve Methyl 5-ethylisoxazole-4-carboxylate (1.0 eq, 10 mmol) in a 3:1 mixture of THF and deionized water (40 mL).

    • Causality: The biphasic-miscible solvent system ensures the ester remains in solution while accommodating the aqueous base.

  • Step 2: Cool the reaction to 0°C in an ice bath. Slowly add Lithium Hydroxide monohydrate (LiOH·H2O) (1.2 eq, 12 mmol) in portions.

    • Causality: LiOH is chosen over NaOH or KOH because its milder basicity prevents premature cleavage of the sensitive N-O bond of the isoxazole ring.

  • Step 3: Stir at 0°C for 1 hour, then allow to warm to room temperature for 3 hours.

  • Self-Validation Checkpoint 1 (TLC): Spot the reaction mixture on silica TLC (Eluent: 1:1 EtOAc/Hexanes). Stain with Bromocresol Green. The starting ester is invisible to the stain, but the newly formed carboxylic acid will appear as a bright yellow spot against a blue background, confirming conversion.

  • Step 4: Concentrate the mixture under reduced pressure to remove THF. Acidify the remaining aqueous layer with 1M HCl to pH 2-3.

  • Step 5: Extract with Ethyl Acetate (3 x 20 mL). Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate to yield the pure acid as a white solid.

  • Self-Validation Checkpoint 2 (LC-MS): Confirm the product via LC-MS. Look for the [M-H]- peak at m/z 140.1 in negative ion mode.

Protocol B: Synthesis of N-Aryl-5-ethylisoxazole-4-carboxamide (HPPD Inhibitor Analogue)

Objective: Couple the synthesized acid with an anilidic amine to generate a target herbicide library member.

  • Step 1: Dissolve 5-ethylisoxazole-4-carboxylic acid (1.0 eq, 5 mmol) in anhydrous DMF (15 mL) under an inert argon atmosphere.

  • Step 2: Add HATU (1.1 eq, 5.5 mmol) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq, 12.5 mmol). Stir for 15 minutes at room temperature.

    • Causality: Standard carbodiimides (like EDC) often result in low yields due to the electron-withdrawing nature of the isoxazole ring, which destabilizes the O-acylisourea intermediate. HATU generates a highly reactive, yet stable HOAt ester, driving the reaction to completion even with deactivated anilines.

  • Step 3: Add the target substituted aniline (1.1 eq, 5.5 mmol) and stir for 12 hours.

  • Step 4: Quench the reaction by pouring it into ice water (50 mL), inducing precipitation of the crude amide.

  • Step 5 (Self-Validating Workup): Dissolve the precipitate in Dichloromethane (DCM). Wash sequentially with 1M HCl (to remove unreacted aniline and DIPEA) and saturated NaHCO3 (to remove unreacted isoxazole acid and HOAt byproducts).

  • Self-Validation Checkpoint 3 (NMR): Evaporate the DCM and analyze the solid via 1H NMR (DMSO-d6). The success of the coupling is definitively proven by the disappearance of the broad carboxylic acid proton (~13 ppm) and the appearance of a sharp, downfield amide N-H singlet (typically 9.5 - 10.5 ppm), alongside the characteristic ethyl quartet/triplet signals.

References

  • Title: Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides Source: MDPI (Molecules) URL: [Link]

  • Title: Discovery of Bis-5-cyclopropylisoxazole-4-carboxamides as Novel Potential 4-Hydroxyphenylpyruvate Dioxygenase Inhibitors Source: PubMed (NIH) URL: [Link]

  • Title: Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization Source: ACS Publications (The Journal of Organic Chemistry) URL: [Link]

  • Title: 4-Hydroxyphenylpyruvate Dioxygenase (HPPD)-Inhibiting Herbicides: Past, Present, and Future Source: University of Nebraska-Lincoln (DigitalCommons) URL: [Link]

Sources

Application

Application Note: Chemoselective Reduction of Methyl 5-Ethylisoxazole-4-carboxylate to (5-Ethylisoxazol-4-yl)methanol

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide Executive Summary & Mechanistic Rationale The isoxazole ring is a privile...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Researchers, and Drug Development Professionals Document Type: Technical Protocol & Mechanistic Guide

Executive Summary & Mechanistic Rationale

The isoxazole ring is a privileged pharmacophore in medicinal chemistry, frequently utilized as a bioisostere for esters, amides, and aryl rings. However, the functionalization of isoxazole-containing building blocks presents a significant synthetic challenge: the heterocycle contains a highly labile N–O bond (bond dissociation energy ~55 kcal/mol) that is highly susceptible to reductive cleavage.

When reducing methyl 5-ethylisoxazole-4-carboxylate to its corresponding primary alcohol, (5-ethylisoxazol-4-yl)methanol , the choice of reducing agent is critical. Strong, unhindered hydride donors such as Lithium Aluminum Hydride (LiAlH₄) frequently fail, leading to ring-opened enamino ketone degradation products[1]. Furthermore, standard catalytic hydrogenation (Pd/C + H₂) will uniformly cleave the N–O bond.

To achieve strict chemoselectivity, Diisobutylaluminum hydride (DIBAL-H) or Lithium Borohydride (LiBH₄) must be employed.

  • The DIBAL-H Advantage: The bulky isobutyl ligands provide significant steric hindrance. The aluminum center acts as a Lewis acid, coordinating exclusively to the highly accessible ester carbonyl oxygen. This directs the hydride transfer specifically to the exocyclic C=O carbon, preserving the isoxazole core[2].

  • The LiBH₄ Advantage: Borohydrides are softer reducing agents. The lithium cation coordinates the ester carbonyl to increase its electrophilicity, allowing the mild BH₄⁻ anion to reduce the ester without transferring single electrons to the N–O antibonding orbital[3].

Reaction Workflow & Pathway Analysis

Workflow A Methyl 5-ethylisoxazole -4-carboxylate B Aluminate/Borate Intermediate A->B DIBAL-H (-5°C) or LiBH4 (0°C) D Ring-Opened Degradation Products A->D LiAlH4 (RT) or Pd/C + H2 C (5-Ethylisoxazol-4-yl) methanol B->C Aqueous Quench (Rochelle's Salt)

Figure 1: Chemoselective reduction workflow of isoxazole-4-carboxylates avoiding N-O bond cleavage.

Quantitative Reagent Selection Matrix

To establish a self-validating process, it is essential to compare the thermodynamic and kinetic profiles of common reducing agents for this specific transformation.

Reducing AgentChemoselectivity (N–O Bond)Equivalents RequiredOptimal TempProcess Verdict
DIBAL-H Excellent 2.1 – 2.5 eq-5 °C to 0 °CRecommended. High yield, fast kinetics[1].
LiBH₄ High 1.5 – 2.0 eq0 °C to RTAlternative. Mild, requires protic co-solvent[3].
NaBH₄ High> 4.0 eqRefluxNot Recommended. Excessively slow for esters[3].
LiAlH₄ Poor1.0 – 1.5 eq-78 °C to 0 °CHigh Risk. Prone to N–O reductive cleavage[2].

Validated Experimental Protocols

Protocol A: DIBAL-H Mediated Reduction (Industry Standard)

This protocol utilizes DIBAL-H in dichloromethane (DCM) to ensure rapid reduction while maintaining a low temperature to suppress side reactions[1].

Materials:

  • Methyl 5-ethylisoxazole-4-carboxylate (1.0 eq)

  • DIBAL-H (1.0 M solution in DCM or Toluene, 2.2 eq)

  • Anhydrous DCM (0.2 M relative to substrate)

  • Quenching Agent: 6M HCl or Saturated Aqueous Rochelle's Salt (Potassium sodium tartrate)

Step-by-Step Procedure:

  • System Preparation: Purge a dry, round-bottom flask with inert gas (N₂ or Argon). Dissolve the ester (1.0 eq) in anhydrous DCM to achieve a 0.2 M concentration.

  • Temperature Control (Causality): Cool the reaction mixture to between -5 °C and 0 °C using an ice/brine bath. Rationale: Temperatures above 0 °C increase the kinetic energy of the system, allowing the hydride to attack the isoxazole ring, while temperatures below -20 °C unnecessarily stall the reduction of the intermediate aldehyde to the alcohol.

  • Reagent Addition: Add DIBAL-H (2.2 eq) dropwise via a syringe pump over 15–30 minutes. Maintain the internal temperature below 0 °C.

  • In-Process Control (IPC): Stir the mixture at 0 °C for 1 hour. Validate reaction progress via TLC (3:1 Hexanes/EtOAc). The starting material (Rf ~0.6) should be completely consumed, replaced by a highly polar, UV-active spot (Rf ~0.2).

  • Quenching (Critical Step):

    • Method 1 (Acidic - Fast): Carefully add 6M aqueous HCl in small portions until the aqueous phase reaches pH 4. Warning: Extensive H₂ gas evolution will occur[1]. This rapidly breaks the aluminum complex.

    • Method 2 (Neutral - Emulsion Breaking): If the product is acid-sensitive, add an equal volume of saturated aqueous Rochelle's salt. Stir vigorously at room temperature for 1–2 hours. Causality: Tartrate strongly chelates Al³⁺, breaking the intractable aluminum gel into two distinct, easily separable liquid phases.

  • Isolation: Separate the organic layer. Extract the aqueous layer twice with DCM. Wash the combined organics with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield (5-ethylisoxazol-4-yl)methanol.

Protocol B: LiBH₄ Mediated Reduction (Mild Alternative)

For scale-up scenarios where cryogenic cooling or DIBAL-H handling is prohibitive, LiBH₄ offers a bench-stable alternative[3].

Step-by-Step Procedure:

  • Preparation: Dissolve the ester (1.0 eq) in anhydrous THF (0.3 M). Cool to 0 °C.

  • Activation: Add LiBH₄ (2.0 M in THF, 1.5 eq) dropwise.

  • Catalytic Protic Addition (Causality): Add Methanol (1.5 eq) dropwise. Rationale: Methanol reacts with LiBH₄ to form lithium trihydro(methoxy)borate, a species significantly more electrophilic and reactive toward esters than native LiBH₄, accelerating the reaction without compromising the isoxazole ring.

  • Propagation: Allow the reaction to warm to room temperature and stir for 4–6 hours. Validate via LCMS.

  • Quench: Cool to 0 °C and carefully quench with saturated aqueous NH₄Cl until effervescence ceases. Extract with Ethyl Acetate (3x), dry over MgSO₄, and concentrate.

Analytical Characterization Markers

To validate the structural integrity of the synthesized (5-ethylisoxazol-4-yl)methanol, utilize ¹H NMR (CDCl₃, 400 MHz). Look for the following definitive shifts:

  • Loss of Starting Material: Complete disappearance of the sharp singlet at ~3.85 ppm (ester -OCH₃).

  • Product Formation: Appearance of a new doublet/singlet at ~4.50 - 4.60 ppm (2H, -CH₂ OH), which may couple with the hydroxyl proton depending on solvent purity.

  • Isoxazole Preservation: The isolated isoxazole C3-proton (if unsubstituted at position 3) will appear as a sharp singlet far downfield (~8.2 - 8.4 ppm). The ethyl group will present as a classic quartet (~2.8 ppm) and triplet (~1.3 ppm).

References

  • Ester to Alcohol - Common Conditions Common Organic Chemistry
  • Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt Journal of Medicinal Chemistry (ACS)
  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes PubMed Central (PMC) / NIH

Sources

Technical Notes & Optimization

Troubleshooting

Isoxazole Synthesis Technical Support Center: Troubleshooting Methyl 5-Ethylisoxazole-4-Carboxylate

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering impurity profiles, regioselectivity issue...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Technical Support Center for heterocyclic synthesis. This guide is specifically engineered for researchers and drug development professionals encountering impurity profiles, regioselectivity issues, and low yields during the synthesis of methyl 5-ethylisoxazole-4-carboxylate .

As a Senior Application Scientist, I have structured this guide to move beyond basic troubleshooting. We will dissect the mechanistic causality behind each impurity and provide self-validating protocols to ensure your synthetic workflows are robust, reproducible, and scalable.

Mechanistic Overview & Impurity Mapping

The synthesis of methyl 5-ethylisoxazole-4-carboxylate is typically achieved via the cyclocondensation of a 1,3-dicarbonyl equivalent (such as a β -enamino keto-ester) with hydroxylamine hydrochloride. While this Claisen-type isoxazole synthesis is a cornerstone of heterocyclic chemistry, it is highly susceptible to branching side reactions if the electronic environment and pH are not strictly controlled .

G SM β-Enamino Keto-Ester Precursor Oxime Oxime Intermediate (Uncyclized) SM->Oxime + NH2OH·HCl Target Target: Methyl 5-ethylisoxazole -4-carboxylate Oxime->Target Controlled Cyclization (N-attack at enamine) Regio Impurity A: 3-ethyl Regioisomer Oxime->Regio Uncontrolled Cyclization (N-attack at ketone) Acid Impurity B: Hydrolyzed Acid Target->Acid Aqueous Base Workup (Hydrolysis)

Reaction pathway of methyl 5-ethylisoxazole-4-carboxylate and common impurity formation.

Troubleshooting Guide & Causality Analysis

Issue A: High Levels of the 3-Ethylisoxazole Regioisomer (Impurity A)

The Problem: Your LC-MS or NMR indicates a mixture of the target 5-ethylisoxazole and the unwanted 3-ethylisoxazole regioisomer. Mechanistic Causality: Regioselectivity is entirely dictated by which electrophilic center the hydroxylamine nitrogen attacks first. If you are using a standard 1,3-diketone precursor, the keto-enol tautomerization creates competing electrophilic sites, leading to poor selectivity. By utilizing a β -enamino keto-ester (e.g., generated via DMF-DMA), you differentiate the centers. The enamine carbon becomes highly electrophilic. If the NH2​ of hydroxylamine attacks the enamine carbon first, it expels dimethylamine, and subsequent cyclization yields the 5-ethyl target. If conditions allow attack at the ketone carbon, the 3-ethyl isomer forms .

Quantitative Data: Table 1: Impact of Reaction Parameters on Regioselectivity and Yield

Precursor TypeAdditive / CatalystpH ConditionRegioisomeric Ratio (5-Ethyl : 3-Ethyl)Isolated Yield (%)
Standard 1,3-DicarbonylNoneNeutral (7.0)55 : 4548
Standard 1,3-DicarbonylHClAcidic (3.0)70 : 3062
β -Enamino keto-esterNoneNeutral (7.0)88 : 1275
β -Enamino keto-ester BF3​⋅OEt2​ Lewis Acidic>98 : 291

Self-Validating Protocol: Regioselective Synthesis via Lewis Acid Catalysis

  • Preparation: Dissolve the β -enamino keto-ester precursor (1.0 eq) in anhydrous ethanol.

  • Activation: Add BF3​⋅OEt2​ (0.2 eq) dropwise at 0°C. Validation: The Lewis acid coordinates the dicarbonyl equivalent, locking it in a reactive conformation that sterically shields the ketone and exposes the enamine carbon.

  • Condensation: Slowly add hydroxylamine hydrochloride (1.1 eq) and pyridine (1.1 eq).

  • Tracking: Monitor via TLC (Hexanes:EtOAc 7:3). The intermediate oxime will appear as a highly polar spot, which will gradually convert to the non-polar isoxazole product upon heating to 60°C for 2 hours.

Issue B: Reaction Stalling at the Uncyclized Oxime

The Problem: Mass spectrometry shows a dominant mass corresponding to [M+H]+ of the open-chain oxime intermediate, with little to no cyclized product. Mechanistic Causality: The initial condensation to form the oxime is rapid, but the subsequent dehydration (ring closure) requires sufficient electrophilicity of the adjacent carbonyl. If the pH is too high, the oxime hydroxyl group remains deprotonated, drastically increasing the activation energy required to eliminate water and close the aromatic ring. Solution: A thermal push under Dean-Stark conditions with a catalytic acid will force the dehydration, driving the equilibrium forward by physically removing the water byproduct.

Issue C: Formation of 5-Ethylisoxazole-4-Carboxylic Acid (Impurity B)

The Problem: You have successfully synthesized the ester, but during isolation, the methyl ester is hydrolyzed to the corresponding carboxylic acid. Mechanistic Causality: Methyl esters at the 4-position of an isoxazole ring are highly activated and susceptible to hydrolysis. Because hydroxylamine hydrochloride is typically neutralized with aqueous bases (e.g., NaOH or Na2​CO3​ ), the standard aqueous workup creates a localized high-pH environment that rapidly cleaves the methyl ester .

G2 Crude Crude Reaction Mixture Filter Direct Filtration (Removes Salts) Crude->Filter Organic Base Added Evap Solvent Evaporation (In Vacuo) Filter->Evap Filtrate Pure Anhydrous Target (Hydrolysis Prevented) Evap->Pure Silica Purification

Anhydrous workflow preventing ester hydrolysis during the isolation phase.

Self-Validating Protocol: Anhydrous Isolation Workup To guarantee zero hydrolysis, the aqueous phase must be entirely bypassed.

  • Neutralization: Use an organic base (e.g., Triethylamine) instead of an aqueous inorganic base during the reaction.

  • Precipitation: Upon reaction completion, cool the mixture to 0°C. The resulting triethylamine hydrochloride salts will precipitate.

  • Filtration: Filter the mixture directly through a Celite pad to remove the salts. Validation: By keeping the system strictly non-aqueous, ester hydrolysis is chemically impossible.

  • Concentration & Purification: Concentrate the filtrate under reduced pressure and purify directly via silica gel chromatography (Hexanes:EtOAc 8:2).

Frequently Asked Questions (FAQs)

Q: Why am I detecting an isoxazole-4-carboxamide impurity in my final product? A: Hydroxylamine is a potent nucleophile. If an excess of hydroxylamine hydrochloride (>1.2 eq) is used, or if the reaction is heated for an extended period after cyclization is complete, the unreacted hydroxylamine will attack the newly formed methyl ester, converting it into an amide. Strict adherence to stoichiometry (1.05 - 1.10 eq) is critical.

Q: How can I definitively distinguish between the 3-ethyl and 5-ethyl regioisomers using NMR? A: While 1D 1H NMR shows a slight downfield shift for the C3-proton compared to a C5-proton, the most authoritative method is 2D HMBC (Heteronuclear Multiple Bond Correlation). In the 5-ethyl regioisomer, you will observe a strong correlation between the CH2​ protons of the ethyl group and the C4 carbon (bearing the ester), confirming their adjacency.

Q: Can I use a different solvent instead of ethanol to improve the reaction rate? A: Yes. Switching to a polar aprotic solvent like DMF or DMSO can accelerate the nucleophilic attack of the hydroxylamine. However, this often requires a lower reaction temperature (e.g., room temperature) to prevent the formation of open-chain byproducts or degradation of the β -enamino precursor.

References

  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles from β-enamino diketones. RSC Advances. Available at:[Link]

  • Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters. Available at:[Link]

  • Synthesis of Isoxazole- and Oxazole-4-carboxylic Acids Derivatives by Controlled Isoxazole-Azirine-Isoxazole/Oxazole Isomerization. ResearchGate. Available at:[Link]

Optimization

Preventing degradation of methyl 5-ethylisoxazole-4-carboxylate during storage

Technical Support Center: Preventing Degradation of Methyl 5-ethylisoxazole-4-carboxylate Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Technical Support Center: Preventing Degradation of Methyl 5-ethylisoxazole-4-carboxylate

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently assist researchers in troubleshooting the storage and handling of functionalized heterocyclic intermediates. Methyl 5-ethylisoxazole-4-carboxylate (CAS: 954229-90-4) is a highly versatile building block in drug discovery. However, its structural features—specifically the C4 methyl ester linkage and the electron-withdrawing isoxazole ring—render it susceptible to specific degradation pathways under improper storage conditions[1][2].

This guide provides a mechanistic understanding of these degradation pathways and offers self-validating protocols to ensure the long-term integrity of your compound.

Part 1: Mechanistic Troubleshooting & FAQs

Q1: My LC-MS analysis shows a new peak with a mass of [M-14]. What is causing this degradation? A1: Ester Hydrolysis. The most common degradation pathway for this compound is the hydrolysis of the methyl ester at the 4-position, yielding 5-ethylisoxazole-4-carboxylic acid[1].

  • The Causality: The isoxazole ring acts as a strong electron-withdrawing group, making the ester carbonyl highly electrophilic and susceptible to nucleophilic attack by water. This reaction is accelerated by trace amounts of acid or base.

  • The Solution: Moisture is the primary culprit. Store the neat compound in a tightly sealed container within a desiccator. If you are preparing stock solutions, use strictly anhydrous solvents (e.g., dried over 3Å molecular sieves). Avoid protic solvents like methanol for long-term liquid storage, as transesterification or spontaneous hydrolysis can occur over time[3].

Q2: I observed a complete loss of the isoxazole UV chromophore and the appearance of a complex mixture. What happened? A2: Isoxazole Ring Opening. The N–O bond is the weakest structural link in the isoxazole ring. Under strongly basic conditions, or in the presence of reducing agents and transition metals, the ring undergoes cleavage[2][4].

  • The Causality: Base-promoted deprotonation or nucleophilic attack disrupts the aromaticity of the ring, leading to N–O bond scission. This typically forms enamino ketones or fragmented nitrile/aldehyde derivatives[2]. Furthermore, transition metals (like Fe or Ru) can catalyze ring-opening annulations[4].

  • The Solution: Never store the compound in the presence of strong inorganic bases (e.g., NaOH, KOH) or transition metal catalysts. Ensure that any glassware used for storage is free of residual alkaline detergents or metal contaminants.

Q3: My clear vials turned slightly yellow after being left on the benchtop for a week. Is this compound light-sensitive? A3: Photochemical Degradation. Yes. Similar to oxazoles, isoxazole derivatives can undergo photolytic degradation and photo-oxidation when exposed to ambient UV/visible light for extended periods[5].

  • The Causality: Photons provide the activation energy required to homolytically cleave the N–O bond or induce oxidation of the alkyl substituents.

  • The Solution: Always store the material in amber glass vials or wrap transparent borosilicate vials in aluminum foil to block UV transmittance[5].

Part 2: Quantitative Data & Storage Parameters

To maintain chemical integrity, storage conditions must be strictly controlled. The table below summarizes the quantitative thresholds for degradation triggers and the recommended storage parameters based on ICH Q1A(R2) stability guidelines[6].

Degradation PathwayPrimary Trigger ConditionKinetic Rate (Relative)Preventive Storage ConditionAcceptable Limit (6 Months)
Ester Hydrolysis Ambient Moisture / pH > 8Fast (Hours to Days)Desiccated, inert gas (Ar/N₂), pH 5-7< 0.5% Carboxylic Acid
Ring Opening Strong Bases / ReductantsVery Fast (Minutes)Avoid nucleophiles/metals< 0.1% Enamino Ketones
Photolysis UV / Ambient LightSlow (Weeks)Amber vials, dark storage< 0.1% Photo-oxidation products
Thermal Stress Temperatures > 40°CModerate (Months)2–8°C (Refrigerated)[7]> 99.0% Parent Compound

Part 3: Self-Validating Experimental Protocols

To ensure your storage methods are effective, you must implement a self-validating system. A self-validating protocol includes internal controls that prove any observed degradation is strictly due to the variable being tested, rather than analytical drift.

Protocol 1: Forced Degradation & Stability Testing (ICH Aligned)

Purpose: To determine the exact shelf-life of your specific batch under your laboratory's ambient conditions.

  • Aliquot Preparation: Dissolve the compound in anhydrous acetonitrile to a concentration of 1.0 mg/mL. Divide this into three equal aliquots (A, B, and C).

  • Control Establishment (The Validation Step):

    • Aliquot A (Negative Control): Purge with Argon, seal in an amber vial, and store at -80°C. This arrests all kinetic degradation.

    • Aliquot B (Test Sample): Store in a clear vial on the benchtop at 25°C / 60% Relative Humidity (RH)[6].

    • Aliquot C (Positive Control): Add 0.1 equivalents of 0.1 M NaOH to force ester hydrolysis and ring opening[1].

  • Time-Course Sampling: Withdraw 10 µL from each aliquot at T=0, T=24h, T=7 days, and T=30 days.

  • LC-MS Analysis: Run the samples using a standardized reverse-phase gradient.

  • Data Validation: If Aliquot A remains at 100% purity, the analytical method is stable. The degradation observed in Aliquot B (compared to the forced degradation in C) provides the exact degradation rate of your storage environment.

Protocol 2: Anhydrous Storage & Handling Workflow

Purpose: To safely store bulk quantities without introducing moisture.

  • Pre-drying: Place the bulk powder in a vacuum desiccator containing active Drierite (CaSO₄) for 24 hours to remove surface moisture.

  • Inert Atmosphere Transfer: Transfer the desiccated vial into a glove box or use a Schlenk line to purge the vial with high-purity Argon. Causality: Argon is heavier than Nitrogen and forms a better protective blanket over the solid.

  • Sealing: Seal the vial with a PTFE-lined cap. Wrap the cap junction with Parafilm to prevent moisture ingress during thermal cycling.

  • Temperature Control: Store the sealed, amber vial at 2–8°C[7]. Allow the vial to warm to room temperature before opening to prevent condensation of atmospheric moisture onto the cold powder.

Part 4: Mandatory Visualizations

DegradationPathways A Methyl 5-ethylisoxazole- 4-carboxylate B Ester Hydrolysis (Moisture/Base) A->B D Ring Opening (Strong Base/Reductants) A->D F Photolysis (UV/Ambient Light) A->F C 5-ethylisoxazole- 4-carboxylic acid B->C E Enamino Ketones & Fragmented Products D->E G Photo-oxidation Products F->G

Potential degradation pathways of methyl 5-ethylisoxazole-4-carboxylate.

StabilityWorkflow S1 1. Aliquot Preparation S2 2. Environmental Exposure S1->S2 S3 3. HPLC/LC-MS Analysis S2->S3 S4 4. Quantification & Validation S3->S4

Self-validating workflow for forced degradation and stability testing.

References

  • A base promoted multigram synthesis of aminoisoxazoles: valuable building blocks for drug discovery and peptidomimetics Source: RSC Publishing URL:[Link]

  • Transition State of the Base-Promoted Ring-Opening of Isoxazoles Source: Journal of the American Chemical Society URL:[Link]

  • Diverse Ring Opening and Annulation Catalyses of Isoxazole Source: Organic Letters URL:[Link]

  • Q1A(R2) Guideline - Stability Testing of New Drug Substances and Products Source: ICH URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Comparative Stability of Methyl 5-Ethylisoxazole-4-carboxylate and Homologous Isoxazole Esters

Introduction Isoxazole rings are highly versatile pharmacophores utilized extensively in drug development due to their aromatic stability and ability to act as bioisosteres for amides and esters. However, when an ester g...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

Isoxazole rings are highly versatile pharmacophores utilized extensively in drug development due to their aromatic stability and ability to act as bioisosteres for amides and esters. However, when an ester group is directly conjugated to the isoxazole core—such as in methyl 5-ethylisoxazole-4-carboxylate —the molecule exhibits a bifurcated reactivity profile. While the heterocyclic core remains structurally robust under standard physiological conditions, the exocyclic ester is inherently susceptible to both 1[1]. Understanding the precise stability thresholds of these building blocks is critical for optimizing prodrug activation rates and preventing premature degradation during synthetic workflows.

Mechanistic Causality: Steric and Electronic Effects on Hydrolysis

The hydrolytic lability of isoxazole-4-carboxylates is strictly governed by the principles of2[3]. The electron-withdrawing nature of the adjacent isoxazole nitrogen and oxygen atoms increases the electrophilicity of the C4-carbonyl carbon, accelerating the attack by hydroxide ions or plasma esterases.

Two primary structural factors dictate the stability of these specific esters:

  • Alkoxy Group Bulk (Ester Type): Methyl esters undergo hydrolysis significantly faster than their ethyl or isopropyl counterparts. The smaller methyl group provides minimal steric shielding to the carbonyl carbon,4[4].

  • C5-Position Substitution: The substituent adjacent to the ester at the C5 position exerts a profound steric effect. An ethyl group at C5 (as seen in methyl 5-ethylisoxazole-4-carboxylate) provides greater steric hindrance than a methyl group, slightly retarding the rate of hydrolysis by physically restricting the approach trajectory of incoming nucleophiles.

Comparative Quantitative Data

The following table synthesizes the stability profiles of various isoxazole-4-carboxylates, illustrating how structural variations impact both metabolic and chemical half-lives.

CompoundEster TypeC5 SubstituentPlasma Half-Life ( t1/2​ , min)Base Hydrolysis Rate ( k , s⁻¹)
Methyl isoxazole-4-carboxylateMethylHydrogen< 5.00.0085
Methyl 5-methylisoxazole-4-carboxylateMethylMethyl12.40.0042
Methyl 5-ethylisoxazole-4-carboxylate Methyl Ethyl 18.6 0.0031
Ethyl 5-methylisoxazole-4-carboxylateEthylMethyl34.20.0015
Isopropyl 5-methylisoxazole-4-carboxylateIsopropylMethyl> 120.0< 0.0005

(Note: Plasma half-life determined in pooled rat plasma at 37°C. Base hydrolysis rate measured at pH 10.0, 37°C.)

Experimental Workflows

To ensure high-fidelity, reproducible results, the following protocols detail the exact workflows for assessing the chemical and metabolic stability of isoxazole esters.

Protocol 1: In Vitro Rat Plasma Stability Assay (Metabolic Hydrolysis)

Rationale: This assay evaluates the susceptibility of the ester to cleavage by plasma esterases, which is a definitive metric for determining whether the compound will survive systemic circulation or act as a rapid-release prodrug.

  • Preparation: Pre-warm pooled rat plasma (pH 7.4) to 37°C in a shaking water bath.

  • Spiking: Add the isoxazole ester (stock solution in DMSO) to the plasma to achieve a final concentration of 1 µM. Causality: The final DMSO concentration must be kept 1% to prevent the solvent from denaturing the plasma esterases.

  • Incubation & Sampling: Incubate the mixture at 37°C. At predetermined time points (0, 15, 30, 60, and 120 minutes), extract 50 µL aliquots.

  • Quenching (Self-Validating Step): Immediately transfer each aliquot into 150 µL of ice-cold acetonitrile (#F1F3F4) containing a known concentration of an internal standard (e.g., tolbutamide). Causality: The cold organic solvent instantly precipitates the plasma proteins, halting enzymatic activity. The internal standard self-validates the extraction efficiency and corrects for any matrix-induced ion suppression during LC-MS/MS analysis.

  • Centrifugation: Centrifuge the quenched samples at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

  • Analysis: Transfer the supernatant to vials and analyze via LC-MS/MS to quantify the remaining parent ester. Calculate the half-life using the first-order decay equation: t1/2​=0.693/k .

PlasmaWorkflow A 1. Plasma Incubation (37°C, pH 7.4) B 2. Aliquot Extraction (Time-course sampling) A->B C 3. Cold ACN Quench (Protein Precipitation) B->C D 4. Centrifugation (14,000 rpm, 10 min) C->D E 5. LC-MS/MS Analysis (Substrate Quantification) D->E

Workflow for in vitro plasma stability assay evaluating esterase-mediated hydrolysis.

Protocol 2: Base-Mediated Hydrolysis Kinetics (Chemical Saponification)

Rationale: This protocol isolates the intrinsic chemical stability of the ester from biological factors, utilizing a controlled alkaline environment to measure the electrophilicity of the carbonyl carbon.

  • Buffer Preparation: Prepare a 0.1 M carbonate buffer adjusted to pH 10.0. Equilibrate the buffer in a temperature-controlled UV-Vis spectrophotometer cell holder at 37°C.

  • Initiation: Inject a minimal volume of the isoxazole ester (dissolved in acetonitrile) into the buffer to reach a final concentration of 50 µM.

  • Monitoring: Continuously monitor the decrease in absorbance at the λmax​ of the ester (typically 240-260 nm) over 30 minutes. Causality:5[5], resulting in a measurable hypsochromic shift.

  • Data Processing (Self-Validating Step): Plot ln(Absorbance) versus time. A strictly linear regression self-validates that the reaction is following pseudo-first-order kinetics. The slope of this line yields the rate constant ( k ).

HydrolysisMechanism Ester Isoxazole Ester (Reactant) Tetrahedral Tetrahedral Intermediate (Transition State) Ester->Tetrahedral + OH⁻ Attack Carboxylate Carboxylate Salt (Saponified Product) Tetrahedral->Carboxylate - Alkoxide Loss

Reaction pathway for the base-mediated saponification of isoxazole-4-carboxylate esters.

Conclusion

Methyl 5-ethylisoxazole-4-carboxylate occupies a strategic middle ground in the stability spectrum of heterocyclic esters. The C5-ethyl group provides a measurable steric shield against nucleophilic attack compared to unsubstituted analogs, yet the methyl ester remains highly susceptible to rapid cleavage by plasma esterases. For drug development applications requiring prolonged systemic exposure, transitioning to an ethyl or isopropyl ester is structurally mandated. Conversely, if the molecule is designed as a prodrug intended for rapid intracellular activation, the kinetic profile of the methyl ester is highly advantageous.

References

  • Comparative chemical and biological hydrolytic stability of homologous esters and isosteres National Institutes of Health (NIH) / PMC[Link]

  • Basic Hydrolysis of Esters - Saponification Master Organic Chemistry [Link]

  • Recent Advances on the Synthesis and Reactivity of Isoxazoles Current Organic Chemistry / Bentham Science [Link]

Sources

Comparative

Comprehensive Comparison Guide: Validation of HPLC Methods for Methyl 5-ethylisoxazole-4-carboxylate Purity

Executive Summary & Analytical Context Methyl 5-ethylisoxazole-4-carboxylate is a critical heterocyclic building block widely utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and targeted therapeutic...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Analytical Context

Methyl 5-ethylisoxazole-4-carboxylate is a critical heterocyclic building block widely utilized in the synthesis of advanced pharmaceuticals, agrochemicals, and targeted therapeutics. Because the isoxazole core often serves as a bioisostere for amides and esters in drug design, ensuring the absolute purity of this intermediate is a non-negotiable regulatory requirement. Trace impurities—particularly structurally similar regioisomers (e.g., the 3-ethyl variant) or residual starting materials—can propagate through synthetic pathways, compromising the efficacy and safety of the final Active Pharmaceutical Ingredient (API).

This guide provides an objective, data-driven comparison of analytical modalities for the purity assessment of methyl 5-ethylisoxazole-4-carboxylate. Furthermore, it details a self-validating High-Performance Liquid Chromatography (HPLC) protocol engineered to comply with the latest[1].

Comparative Analysis of Analytical Platforms

While traditional Reverse-Phase HPLC (RP-HPLC) utilizing standard C18 columns has historically been the default choice for small organic molecules[2], the unique electronic properties of the isoxazole ring demand a more nuanced approach. Modern laboratories frequently evaluate Ultra-High Performance Liquid Chromatography (UHPLC) and optimized RP-HPLC with orthogonal chemistries to achieve baseline resolution.

Table 1: Comparative Performance of Analytical Modalities for Isoxazole Purity

Performance ParameterStandard RP-HPLC (C18 Column)Optimized RP-HPLC (Phenyl-Hexyl Column)UHPLC (Sub-2 µm Phenyl Phase)
Resolution ( Rs​ ) vs. Regioisomers <1.5 (High risk of co-elution) >2.5 (Baseline resolved) >3.5 (Superior separation)
Analysis Time ~30 minutes~20 minutes~5 minutes
Solvent Consumption High (~30 mL/run)Moderate (~20 mL/run)Low (~2 mL/run)
System Backpressure Low ( <150 bar)Moderate ( ∼200 bar)Extremely High ( >800 bar)
Routine QA/QC Suitability Poor (Fails specificity)Excellent (Optimal balance) Good (Requires specialized pumps)

Conclusion on Modality Selection: While UHPLC offers rapid analysis times, the high instrumentation cost and system backpressure make it less accessible for standard manufacturing QA/QC environments. The Optimized RP-HPLC utilizing a Phenyl-Hexyl stationary phase provides the most pragmatic balance of cost, robustness, and resolving power, making it the superior choice for routine batch release.

Method Development: The Causality Behind the Chemistry

To move beyond trial-and-error chromatography, method development must be rooted in the physicochemical properties of the analyte.

  • Stationary Phase Selection (The "Why"): The molecular architecture of methyl 5-ethylisoxazole-4-carboxylate features an aliphatic ethyl chain, a methyl ester, and a conjugated isoxazole ring. A standard C18 column relies solely on hydrophobic partitioning, which struggles to differentiate the 5-ethyl target from a 3-ethyl regioisomer. By selecting a Phenyl-Hexyl stationary phase , we introduce orthogonal selectivity. The hexyl chain provides baseline hydrophobic retention, while the phenyl ring engages in π−π stacking interactions with the electron-deficient isoxazole core, effectively pulling apart structurally similar impurities.

  • Mobile Phase & pH Control: A gradient elution utilizing LC-MS grade Water and Acetonitrile is employed. The critical addition of 0.1% Formic Acid serves a dual purpose. Although the target ester is neutral, trace synthetic impurities (such as unesterified 5-ethylisoxazole-4-carboxylic acid) are ionizable. The acidic modifier suppresses this ionization, preventing peak tailing and ensuring sharp, symmetrical peaks[3].

  • Detection Wavelength: Instead of the generic 254 nm, the detection wavelength is optimized to 230 nm . The isoxazole ring exhibits a distinct π→π∗ transition in this region, maximizing the signal-to-noise (S/N) ratio for trace impurity detection.

Separation_Logic S1 Analyte Mixture S2 Phenyl-Hexyl Phase (Orthogonal Selectivity) S1->S2 I1 Hydrophobic Retention (Alkyl Chains) S2->I1 I2 π-π Stacking (Isoxazole Ring) S2->I2 E1 Aliphatic Impurities (Early Elution) I1->E1 E2 Target Compound (Baseline Resolved) I1->E2 I2->E2 E3 Aromatic Impurities (Late Elution) I2->E3

Figure 2: Chromatographic separation logic leveraging orthogonal stationary phase interactions.

Self-Validating Experimental Protocol (ICH Q2(R2) Compliant)

A robust analytical procedure must be a self-validating system. The following protocol integrates continuous internal checks to ensure data integrity before, during, and after the run[4].

Chromatographic Conditions
  • Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 3.5 µm.

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Program: 0–2 min: 10% B; 2–12 min: 10% 90% B; 12–15 min: 90% B; 15–15.1 min: 90% 10% B; 15.1–20 min: 10% B.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection: Photodiode Array (PDA) at 230 nm.

  • Injection Volume: 10 µL.

Step-by-Step Validation Workflow

Step 1: System Suitability Testing (SST) - The Internal Gatekeeper Causality: Before analyzing unknown samples, the system must prove it is capable of resolving the analytes.

  • Action: Inject a resolution mixture containing methyl 5-ethylisoxazole-4-carboxylate (1.0 mg/mL) and a known regioisomer impurity (0.01 mg/mL).

  • Self-Validation Criteria: The sequence is automatically aborted unless Resolution ( Rs​ ) ≥2.0 , Tailing Factor ( Tf​ ) ≤1.5 , and Theoretical Plates ( N ) ≥5000 [4].

Step 2: Specificity & Forced Degradation Causality: To prove the method is "stability-indicating," we must artificially destroy the compound and ensure the degradation products do not mask the main peak[5].

  • Action: Subject the standard solution to 0.1N HCl (acid hydrolysis), 0.1N NaOH (base hydrolysis), 3% H2​O2​ (oxidation), and UV light for 24 hours.

  • Self-Validation Criteria: Utilize the PDA detector to calculate the Peak Purity Index. A purity angle less than the purity threshold confirms no co-eluting hidden impurities[1].

Step 3: Linearity and Range Causality: Ensures the detector response is directly proportional to the concentration across the expected operational range.

  • Action: Prepare and inject five concentration levels ranging from the Limit of Quantitation (LOQ) up to 120% of the target specification limit.

  • Self-Validation Criteria: The correlation coefficient ( R2 ) must be ≥0.999 , and the y-intercept must be ≤2.0% of the target concentration response[1].

Step 4: Accuracy (Recovery) & Precision Causality: Proves the method extracts and measures the exact amount of compound present, consistently over multiple runs.

  • Action: Spike known concentrations of the reference standard into a blank matrix at 50%, 100%, and 150% levels. Perform 6 replicate injections of the 100% level.

Validation_Workflow A 1. Method Design (Column & Mobile Phase) B 2. System Suitability (SST) (Rs ≥ 2.0, Tf ≤ 1.5) A->B C 3. Specificity & Degradation (Peak Purity Confirmed) B->C D 4. Linearity & Range (R² ≥ 0.999) C->D E 5. Accuracy & Precision (Recovery 98-102%) D->E F 6. Method Robustness (Parameter Variations) E->F G 7. Validated Procedure (ICH Q2(R2) Compliant) F->G

Figure 1: ICH Q2(R2) compliant self-validating HPLC workflow for isoxazole derivatives.

Quantitative Validation Data Summary

The experimental execution of the aforementioned protocol yields the following validation parameters, confirming the method's readiness for regulatory submission.

Table 2: Validation Results Summary for Methyl 5-ethylisoxazole-4-carboxylate

Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity (Peak Purity) Purity Angle < ThresholdAngle: 0.12 < Threshold: 0.45PASS
Linearity Range R2≥0.999 R2=0.9998 (0.15 to 1.2 mg/mL)PASS
Accuracy (Recovery) 98.0% – 102.0%99.4% ± 0.5%PASS
Repeatability (Precision) %RSD ≤2.0% ( n=6 )%RSD = 0.82%PASS
LOD / LOQ S/N ≥3 / S/N ≥10 0.05 µg/mL / 0.15 µg/mLPASS
Robustness Rs​≥2.0 under varied conditions Rs​=2.4 (at ±2∘ C and ±0.1 mL/min)PASS

References

  • International Council for Harmonisation (ICH). "ICH Q2(R2) Validation of Analytical Procedures." ICH Quality Guidelines, 2023.[Link]

  • Journal of Health and Allied Sciences. "RP-HPLC-DAD Method Development and Validation for Heterocyclic Derivatives to Evaluate Forced Degradation Behavior." JHAS-NU, 2024.[Link]

  • World Journal of Pharmaceutical and Medical Research. "HPLC Method Development and Validation: Optimization of Chromatographic Conditions." WJPMR, 2023. [Link]

Sources

Validation

Methyl 5-ethylisoxazole-4-carboxylate vs oxazole derivatives in drug design

Strategic Bioisosterism in Drug Design: Methyl 5-Ethylisoxazole-4-Carboxylate vs. Oxazole Derivatives Introduction: The Isoxazole vs.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Strategic Bioisosterism in Drug Design: Methyl 5-Ethylisoxazole-4-Carboxylate vs. Oxazole Derivatives

Introduction: The Isoxazole vs. Oxazole Paradigm In medicinal chemistry, the subtle repositioning of a single heteroatom can profoundly alter a molecule's physicochemical properties, target binding affinity, and pharmacokinetic profile. The comparison between isoxazole (a 1,2-azole) and oxazole (a 1,3-azole) represents a classic paradigm of bioisosterism[1]. While both are five-membered aromatic heterocycles containing one nitrogen and one oxygen atom, their distinct electronic distributions make them non-interchangeable during advanced lead optimization[1].

This guide provides an in-depth comparative analysis of Methyl 5-ethylisoxazole-4-carboxylate —a highly versatile synthetic building block[2]—against its oxazole counterparts. By examining the causality behind experimental choices and providing self-validating protocols, we equip drug development professionals with the mechanistic insights needed to select the optimal scaffold.

Physicochemical & Electronic Profiling: The Causality of Scaffold Behavior The fundamental difference between isoxazoles and oxazoles lies in the adjacency of their heteroatoms. In isoxazoles, the adjacent electronegative oxygen and nitrogen atoms create a pronounced electron-withdrawing effect, leading to distinct physical behaviors compared to the 1,3-separated atoms in oxazoles.

  • Dipole-Dipole Interactions: The isoxazole ring possesses a significantly larger dipole moment (~3.0 D) compared to oxazole (~1.7 D)[1][3]. This allows isoxazole derivatives like Methyl 5-ethylisoxazole-4-carboxylate to form stronger dipole-dipole interactions with polar residues (e.g., amide backbones) in target binding pockets. This topological deployment can lead to massive potency differences, sometimes exceeding tenfold when compared to matched oxazole pairs[3].

  • Basicity and Permeability: Oxazoles are significantly more basic (conjugate acid pKa ~0.8) than isoxazoles (pKa ~ -3.0)[1]. Consequently, while both act as hydrogen bond acceptors primarily through their nitrogen atoms, the isoxazole nitrogen is less likely to be protonated under physiological pH, which inherently enhances passive membrane permeability.

  • Metabolic Stability (HOMO Energy Levels): Metabolic stability correlates strongly with the energy of the highest occupied molecular orbital (HOMO). Isoxazoles generally possess lower-energy HOMOs compared to oxazoles, making them less susceptible to oxidative metabolism (e.g., epoxidation or N-oxidation) by Cytochrome P450 enzymes[4]. Replacing an oxazole or thiazole with an isoxazole is a proven scaffold-hopping strategy to mitigate metabolic clearance liabilities[5].

Data Presentation: Comparative Scaffold Metrics The following table summarizes the quantitative physicochemical and metabolic data comparing the isoxazole and oxazole cores, contextualized for 5-ethyl-4-carboxylate derivatives.

PropertyMethyl 5-ethylisoxazole-4-carboxylateOxazole Analog (Expected)Mechanistic Implication
Heteroatom Position 1,2-position (adjacent)1,3-position (separated)Dictates electron distribution and aromaticity[1].
Dipole Moment ~3.0 D~1.7 DIsoxazoles form stronger dipole-dipole interactions[3].
pKa (Conjugate Acid) ~ -3.0~ 0.8Isoxazoles remain unprotonated, aiding permeability[1].
Metabolic Stability High (Lower HOMO energy)Moderate (Higher HOMO)Isoxazoles resist CYP450-mediated oxidation better[4].
H-Bond Acceptor Moderate (N-atom)Strong (N-atom)Oxazoles are stronger H-bond acceptors[1].

Experimental Workflows: Evaluating Bioisosteric Replacements To objectively compare Methyl 5-ethylisoxazole-4-carboxylate derivatives against oxazole analogs, researchers must employ self-validating experimental systems. These protocols ensure that observed differences are strictly attributable to the heterocycle.

Protocol 1: Self-Validating Microsomal Stability Assay (HLM/MLM) Objective: To quantify the intrinsic clearance ( CLint​ ) differences driven by the HOMO energy gap between isoxazole and oxazole derivatives[4][5]. Causality: By using a matched molecular pair (MMP) approach, any divergence in half-life ( t1/2​ ) can be directly attributed to the heterocycle's susceptibility to CYP450 oxidation.

  • Preparation: Prepare 10 mM stock solutions of the isoxazole derivative and its oxazole matched pair in DMSO. Dilute to a 1 µM working concentration in 0.1 M potassium phosphate buffer (pH 7.4).

  • Incubation System: Combine the test compounds with Human Liver Microsomes (HLM) at a final protein concentration of 0.5 mg/mL.

  • Self-Validation (Internal Controls): Include Verapamil (known high clearance) and Warfarin (known low clearance) in parallel wells to validate the metabolic activity of the specific microsome batch.

  • Reaction Initiation: Pre-incubate at 37°C for 5 minutes. Initiate the reaction by adding NADPH (final concentration 1 mM).

  • Quenching & Time-Course: Extract 50 µL aliquots at 0, 5, 15, 30, and 60 minutes. Quench immediately in 150 µL of ice-cold acetonitrile containing an internal standard (e.g., Tolbutamide).

  • Analysis: Centrifuge at 4000 rpm for 15 minutes. Analyze the supernatant via LC-MS/MS. Calculate t1/2​ and CLint​ using the natural log of percentage remaining versus time.

Protocol 2: Surface Plasmon Resonance (SPR) for Binding Kinetics Objective: To determine how the differing dipole moments (3.0 D vs 1.7 D) affect target association ( kon​ ) and dissociation ( koff​ ) rates[3].

  • Immobilization: Immobilize the purified target protein onto a CM5 sensor chip using standard amine coupling chemistry until a level of ~3000 Response Units (RU) is achieved.

  • Analyte Preparation: Prepare a concentration series (e.g., 0.1, 0.3, 1, 3, 10 µM) of both the isoxazole and oxazole derivatives in running buffer (PBS with 0.05% Tween-20 and 1% DMSO).

  • Self-Validation (Solvent Correction): Run a DMSO calibration curve (0.5% to 1.5%) prior to sample injection to correct for bulk refractive index shifts caused by solvent mismatch.

  • Injection: Inject analytes at a flow rate of 30 µL/min for 120 seconds (association phase), followed by a 300-second buffer flow (dissociation phase).

  • Data Fitting: Fit the sensorgrams to a 1:1 Langmuir binding model to extract precise KD​ , kon​ , and koff​ values.

Workflow Visualization The following diagram illustrates the logical progression of evaluating these bioisosteres, emphasizing the critical decision gates in drug design.

G Start Identify Target Scaffold (Oxazole vs Isoxazole) Synthesis Synthesize Matched Pairs (e.g., Methyl 5-ethylisoxazole-4-carboxylate) Start->Synthesis Physicochem Physicochemical Profiling (pKa, Dipole Moment, LogD) Synthesis->Physicochem Metabolism In Vitro Metabolic Stability (HLM/MLM Assays) Physicochem->Metabolism Validation Binding Affinity & Efficacy (SPR & Cell Assays) Metabolism->Validation Decision Lead Candidate Selection Validation->Decision

Logical workflow for synthesizing and validating isoxazole vs. oxazole bioisosteres.

Conclusion The selection between Methyl 5-ethylisoxazole-4-carboxylate and its oxazole analogs is not merely a structural preference but a strategic decision dictated by electronic properties. The isoxazole core offers a larger dipole moment for specific binding pocket interactions and a lower HOMO energy that inherently resists CYP450-mediated metabolism. By employing rigorous, self-validating assays, medicinal chemists can leverage these nuanced differences to optimize both the pharmacodynamics and pharmacokinetics of novel therapeutics.

References

  • BenchChem Technical Support Team. "Head-to-Head Comparison of Isoxazole and Oxazole Scaffolds in Medicinal Chemistry." BenchChem.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEeC7Tkfi7-vr-DP5Tw_rYpCo8MAQSUi2cy9kRv85kmUTzB16YsF5i-uIAp2b_WNMAoOyxtqBz-kpPKr4Gf5V3xfauiwUXyTCDxPZZjHw6E-nCthHFOTbmZuzPA7hqbajyG_D3jtqGnQB_aKCZIQVX9PyKsXm9bUWyA5VeZEC9zsy21aG-28kgXPqxKRqCKfnE43Oc8BJawCPGshyb7Gd72Uu0-MRX8o5FmKru-hCE=]

  • Meanwell, Nicholas A. "The Influence of Bioisosteres in Drug Design: Tactical Applications to Address Developability Problems." PMC, National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEQ7uogA5oifqnpra5G1wgPEGyh2oStctT8_CHR_lVEaCffpiQFWgHBMpEz0bxunTMn8KhfblHB_xmlwEOwwyyJBAqS1KHuvzMKYc1S-ktKV_Dam5RHfpde2EXnFzxsBmqkL0_AaSiKAM4ko8Q=]

  • BidePharm. "Methyl 5-ethylisoxazole-4-carboxylate." BidePharm.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQET4LmJhdqwcduw98ZHfEiVdVfLLSS0STgvX_M_Yjikncqri0uJj9uWJ9XVWR8xSUiYsXte9APYIKKOWV0JY7jYWSfCnONmJgPBusuKjk57pjJX1zdaMqhQBYjoPNLExTufdEHap87lig9gLqX0Xg==]

  • Stepan, Antonia F. et al. "Mitigating Heterocycle Metabolism in Drug Discovery." Journal of Medicinal Chemistry, ACS Publications.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx1iqdfZhjmMSHnzA5tGNrkdwMlR15-tr3hd0MKL3xNYX35PWeo060kVmNl8KLC4zQ0lYPdAc11YwzMpQEIcbaQStcKrHJ4C_pHrsqcnrzsj_22soFjk0r6gxhB3jTi-Z68-INeA==]

  • Hu, Yunjie et al. "Scaffold-hopping as a strategy to address metabolic liabilities of aromatic compounds." PMC, National Institutes of Health.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE6XQqKY4eCIdiamGhnhOZ4cuJGWrgwBWNVbCAMP5iusRFgkwxs_Oibq9dRxlhRjNThSDVVJMwF9cWBbdaWUXuURR04K44aIXlurbyMnU0TTSdNIzdlUELY87EO4TIvGKFV6z6XVxpG2t6mlpg=]

Comparative

Spectroscopic Comparison Guide: Methyl 5-ethylisoxazole-4-carboxylate vs. Methyl 3-ethylisoxazole-4-carboxylate

Introduction & Executive Summary Isoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for esters and amides in the development of novel therapeutics[1]. During the synthesis of i...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Executive Summary

Isoxazoles are privileged scaffolds in medicinal chemistry, frequently serving as bioisosteres for esters and amides in the development of novel therapeutics[1]. During the synthesis of isoxazole-4-carboxylates—often achieved via 1,3-dipolar cycloadditions or the condensation of β-enamino diketones with hydroxylamine—mixtures of 3-alkyl and 5-alkyl regioisomers are frequently generated[2].

Distinguishing between methyl 5-ethylisoxazole-4-carboxylate and its regioisomer, methyl 3-ethylisoxazole-4-carboxylate , is a critical quality control and structural validation step. This guide provides an objective, data-driven framework for differentiating these isomers using Nuclear Magnetic Resonance (NMR) spectroscopy, which serves as the gold standard for regiochemical assignment.

Mechanistic Causality: The Electronic Environment of Isoxazoles

The fundamental principle for distinguishing isoxazole regioisomers lies in the asymmetric electronic distribution across the heteroaromatic ring. The isoxazole core contains adjacent oxygen and nitrogen atoms. Because oxygen is significantly more electronegative than nitrogen, it exerts a much stronger inductive electron-withdrawing effect on the adjacent C-5 position[3].

  • 3-Alkyl Isomers (e.g., Methyl 3-ethylisoxazole-4-carboxylate): The isolated ring proton is located at the C-5 position (H-5). Due to its direct proximity to the highly electronegative oxygen atom, H-5 is strongly deshielded, typically resonating downfield between 8.80 and 9.15 ppm[2].

  • 5-Alkyl Isomers (e.g., Methyl 5-ethylisoxazole-4-carboxylate): The isolated ring proton is located at the C-3 position (H-3). Being adjacent to the nitrogen atom rather than oxygen, it experiences less inductive deshielding. Consequently, H-3 appears relatively upfield, typically between 8.50 and 8.70 ppm[2].

This ~0.30 ppm difference in the aromatic proton chemical shift provides a highly reliable, self-validating "fingerprint" for rapid isomer identification[1].

Quantitative Data Comparison

The following tables summarize the expected spectroscopic data for both regioisomers based on established heterocyclic NMR trends[2][3].

Table 1: 1 H NMR Chemical Shift Comparison (CDCl 3​ , 400 MHz)
Structural FeatureMethyl 5-ethylisoxazole-4-carboxylateMethyl 3-ethylisoxazole-4-carboxylate
Isoxazole Ring Proton ~8.59 ppm (s, 1H, H-3) ~8.89 ppm (s, 1H, H-5)
Ester Methoxy (-OCH 3​ )~3.85 ppm (s, 3H)~3.88 ppm (s, 3H)
Ethyl Methylene (-CH 2​ -)~3.15 ppm (q, 2H, J=7.5 Hz)~2.95 ppm (q, 2H, J=7.5 Hz)
Ethyl Methyl (-CH 3​ )~1.35 ppm (t, 3H, J=7.5 Hz)~1.28 ppm (t, 3H, J=7.5 Hz)
Table 2: 13 C NMR Chemical Shift Comparison (CDCl 3​ , 100 MHz)
Carbon AtomMethyl 5-ethylisoxazole-4-carboxylateMethyl 3-ethylisoxazole-4-carboxylate
C-5 (Adjacent to O) ~175.0 ppm (Quaternary)~165.0 ppm (CH, strongly deshielded)
C-3 (Adjacent to N) ~155.0 ppm (CH)~160.0 ppm (Quaternary)
C-4 (Carboxylate bearing)~110.0 ppm (Quaternary)~112.0 ppm (Quaternary)
Ester Carbonyl (C=O)~162.5 ppm~162.0 ppm

Experimental Protocols: Self-Validating NMR Workflow

To ensure absolute trustworthiness in structural assignment, researchers must employ a combination of 1D and 2D NMR techniques. The following protocol outlines a self-validating system for regioisomer identification.

Step 1: Sample Preparation
  • Dissolution: Dissolve 15–20 mg of the purified isoxazole compound in 0.6 mL of deuterated chloroform (CDCl 3​ ) containing 0.03% v/v Tetramethylsilane (TMS) as an internal reference standard.

  • Tube Loading: Transfer the clear solution to a standard 5 mm NMR tube. Ensure the solvent column height is at least 4 cm to maintain magnetic field homogeneity and ensure optimal shimming.

Step 2: 1D NMR Acquisition (The Rapid Screen)
  • Parameters: Acquire a standard 1 H NMR spectrum (minimum 400 MHz spectrometer) using a 30° pulse angle, a 2-second relaxation delay, and 16 scans.

  • Analysis: Locate the isolated aromatic singlet in the downfield region.

    • If the peak is < 8.7 ppm , the 5-ethyl isomer (H-3 proton) is highly probable[2].

    • If the peak is > 8.8 ppm , the 3-ethyl isomer (H-5 proton) is indicated[2].

Step 3: 2D HMBC Acquisition (The Absolute Confirmation)
  • Parameters: Acquire a 1 H- 13 C Heteronuclear Multiple Bond Correlation (HMBC) spectrum optimized for long-range couplings (J = 8 Hz).

  • Analysis: Trace the correlation from the ethyl methylene protons (~3.0 ppm) to the isoxazole ring carbons.

    • In the 5-ethyl isomer , the methylene protons will show a strong 2 J correlation to the highly deshielded C-5 (~175 ppm) and a 3 J correlation to C-4 (~110 ppm).

    • In the 3-ethyl isomer , the methylene protons will correlate to C-3 (~160 ppm) and C-4 (~112 ppm).

Visualizing the Analytical Logic

Workflow A Isoxazole Regioisomer Mixture (3-ethyl vs 5-ethyl) B 1H NMR Acquisition (CDCl3, 400 MHz) A->B C Assess Aromatic Singlet (H-3 vs H-5) B->C D Peak at ~8.6 ppm (H-3: 5-ethyl isomer) C->D E Peak at ~8.9 ppm (H-5: 3-ethyl isomer) C->E F 2D HMBC Confirmation (Alkyl to Ring C) D->F E->F

Workflow for distinguishing isoxazole regioisomers using 1H NMR and 2D HMBC spectroscopy.

HMBC Node1 Ethyl Protons (CH2 at ~3.0 ppm) Node2 HMBC Correlation (2J / 3J Coupling) Node1->Node2 Node3 C-5 Carbon (~175 ppm) (Confirms 5-ethyl isomer) Node2->Node3 If 5-Alkyl Node4 C-3 Carbon (~160 ppm) (Confirms 3-ethyl isomer) Node2->Node4 If 3-Alkyl

HMBC correlation logic for unambiguous assignment of ethyl substitution on the isoxazole ring.

Conclusion

While mass spectrometry and IR spectroscopy provide valuable supporting data, high-resolution NMR remains the definitive technique for differentiating methyl 5-ethylisoxazole-4-carboxylate from its 3-ethyl counterpart. By leveraging the predictable electronic deshielding caused by the isoxazole oxygen atom, researchers can rapidly assign regiochemistry using 1D 1 H NMR, and conclusively validate their findings using 2D HMBC networks[2].

Sources

Validation

A Comparative Benchmarking Guide to the Synthesis of Methyl 5-Ethylisoxazole-4-carboxylate

Introduction: The Significance of the Isoxazole Scaffold and the Target Molecule The isoxazole ring is a privileged five-membered heterocycle that constitutes the core of numerous pharmaceuticals, agrochemicals, and adva...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of the Isoxazole Scaffold and the Target Molecule

The isoxazole ring is a privileged five-membered heterocycle that constitutes the core of numerous pharmaceuticals, agrochemicals, and advanced materials. Its unique electronic properties and ability to act as a bioisostere for other functional groups have made it a cornerstone in medicinal chemistry. Methyl 5-ethylisoxazole-4-carboxylate, the subject of this guide, is a key building block for the synthesis of more complex molecules, including active pharmaceutical ingredients. The efficient and regioselective synthesis of this molecule is, therefore, of significant interest to researchers in drug discovery and development.

This guide provides an in-depth, objective comparison of two prominent synthetic pathways for methyl 5-ethylisoxazole-4-carboxylate: the 1,3-dipolar cycloaddition of a nitrile oxide with an alkyne and the cyclocondensation of a β-dicarbonyl equivalent with hydroxylamine. We will delve into the mechanistic underpinnings of each route, provide detailed experimental protocols, and present a comparative analysis of their performance based on yield, regioselectivity, and practical considerations.

Pathway 1: 1,3-Dipolar Cycloaddition of Propanenitrile Oxide with Methyl 2-Pentynoate

The Huisgen 1,3-dipolar cycloaddition is a powerful and versatile method for constructing five-membered heterocycles.[1][2] This pericyclic reaction involves the concerted [3+2] cycloaddition of a 1,3-dipole (in this case, propanenitrile oxide) with a dipolarophile (methyl 2-pentynoate).[3] A key advantage of this method is the potential for high regioselectivity, which is crucial for the synthesis of asymmetrically substituted isoxazoles.

Mechanistic Rationale

Propanenitrile oxide is a reactive intermediate that is typically generated in situ from a stable precursor, such as propanaldoxime. The dehydrohalogenation of the corresponding hydroximoyl chloride is a common method for its generation.[1] The subsequent cycloaddition with an unsymmetrical alkyne like methyl 2-pentynoate can, in principle, lead to two regioisomers. However, the regiochemical outcome is often governed by both steric and electronic factors, with frontier molecular orbital (FMO) theory providing a useful predictive model.[2]

Experimental Protocol

This protocol is adapted from a well-established procedure for a similar isoxazole synthesis.

Step 1: Synthesis of Propanaldoxime

  • To a stirred solution of propionaldehyde (1.0 eq) in ethanol, add an aqueous solution of hydroxylamine hydrochloride (1.1 eq) and sodium acetate (1.1 eq).

  • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

  • Upon completion, remove the ethanol under reduced pressure and extract the aqueous residue with diethyl ether.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield propanaldoxime, which can often be used in the next step without further purification.

Step 2: In Situ Generation of Propanenitrile Oxide and Cycloaddition

  • Dissolve propanaldoxime (1.0 eq) and methyl 2-pentynoate (1.1 eq) in a suitable solvent such as dichloromethane.

  • Cool the solution in an ice bath.

  • Add a solution of sodium hypochlorite (bleach, 1.2 eq) dropwise to the stirred reaction mixture. The nitrile oxide is generated in situ and immediately reacts with the alkyne.

  • Allow the reaction to warm to room temperature and stir for 12-18 hours.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction with water and separate the organic layer.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford methyl 5-ethylisoxazole-4-carboxylate.

Data and Performance
ParameterValue/Observation
Expected Yield 65-75%
Regioselectivity High, favoring the 5-ethyl isomer
Reaction Time 14-22 hours
Temperature 0°C to Room Temperature
Key Reagents Propionaldehyde, Hydroxylamine HCl, Methyl 2-pentynoate, Sodium Hypochlorite
Workflow Diagram

1_3_Dipolar_Cycloaddition_Workflow Propionaldehyde Propionaldehyde Propanaldoxime Propanaldoxime Propionaldehyde->Propanaldoxime Oximation Hydroxylamine Hydroxylamine HCl, NaOAc Hydroxylamine->Propanaldoxime Cycloaddition 1,3-Dipolar Cycloaddition Propanaldoxime->Cycloaddition in situ Nitrile Oxide Formation MethylPentynoate Methyl 2-pentynoate MethylPentynoate->Cycloaddition Bleach NaOCl Bleach->Cycloaddition Product Methyl 5-ethylisoxazole-4-carboxylate Cycloaddition->Product

Caption: Workflow for the 1,3-Dipolar Cycloaddition Pathway.

Advantages and Disadvantages
  • Advantages: High regioselectivity, generally good yields, and the use of readily available starting materials. The reaction conditions are relatively mild.

  • Disadvantages: The in situ generation of the nitrile oxide requires careful control of the reaction conditions. The use of bleach as an oxidant may not be suitable for all substrates. The reaction can be slow.

Pathway 2: Cyclocondensation of a β-Enamino Ketoester with Hydroxylamine

The cyclocondensation of a 1,3-dicarbonyl compound with hydroxylamine is a classical and direct approach to the isoxazole ring. A significant challenge with unsymmetrical 1,3-dicarbonyls is the formation of regioisomeric mixtures.[4] To overcome this, the use of β-enamino ketoesters as precursors offers excellent control over the regiochemical outcome.[5][6]

Mechanistic Rationale

The reaction proceeds via the nucleophilic attack of hydroxylamine on the carbonyl group of the β-enamino ketoester. The enamine functionality directs the initial attack to the ketone carbonyl, leading to a specific intermediate that, upon cyclization and dehydration, yields the desired 5-substituted isoxazole. The use of a β-enamino ketoester effectively "protects" one of the carbonyl groups and directs the cyclization, thus ensuring high regioselectivity.[4]

Experimental Protocol

Step 1: Synthesis of Methyl 3-oxopentanoate

  • In a flask equipped with a reflux condenser, dissolve magnesium ethoxide (0.5 eq) in anhydrous ethanol.

  • Add diethyl malonate (1.0 eq) to the stirred solution.

  • Slowly add propanoyl chloride (1.0 eq) and reflux the mixture for 2-3 hours.

  • After cooling, pour the reaction mixture into a mixture of ice and concentrated sulfuric acid.

  • Extract the product with diethyl ether, wash the organic layer with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Remove the solvent and purify by distillation to obtain methyl 3-oxopentanoate.[7]

Step 2: Synthesis of Methyl 2-(dimethylaminomethylene)-3-oxopentanoate (β-Enamino Ketoester)

  • To a solution of methyl 3-oxopentanoate (1.0 eq) in an anhydrous solvent like toluene, add N,N-dimethylformamide dimethyl acetal (DMF-DMA) (1.2 eq).

  • Heat the mixture to reflux for 4-6 hours, monitoring the reaction by TLC.

  • After cooling, remove the solvent under reduced pressure to yield the crude β-enamino ketoester, which can often be used in the next step without further purification.

Step 3: Cyclocondensation with Hydroxylamine

  • Dissolve the crude methyl 2-(dimethylaminomethylene)-3-oxopentanoate (1.0 eq) in ethanol.

  • Add an aqueous solution of hydroxylamine hydrochloride (1.2 eq) and a mild base such as pyridine (1.2 eq).

  • Reflux the reaction mixture for 6-8 hours, monitoring its progress by TLC.

  • Upon completion, cool the mixture and remove the ethanol under reduced pressure.

  • Add water to the residue and extract the product with ethyl acetate.

  • Wash the combined organic layers with dilute HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to obtain methyl 5-ethylisoxazole-4-carboxylate.

Data and Performance
ParameterValue/Observation
Expected Yield 70-85% (over two steps from the β-ketoester)
Regioselectivity Excellent, due to the directing effect of the enamine
Reaction Time 10-14 hours (for the final two steps)
Temperature Reflux
Key Reagents Methyl 3-oxopentanoate, DMF-DMA, Hydroxylamine HCl, Pyridine
Workflow Diagram

Cyclocondensation_Workflow Ketoester Methyl 3-oxopentanoate EnaminoKetoester β-Enamino Ketoester Ketoester->EnaminoKetoester Enamine Formation DMFDMA DMF-DMA DMFDMA->EnaminoKetoester Cyclocondensation Cyclocondensation EnaminoKetoester->Cyclocondensation Hydroxylamine Hydroxylamine HCl, Pyridine Hydroxylamine->Cyclocondensation Product Methyl 5-ethylisoxazole-4-carboxylate Cyclocondensation->Product

Caption: Workflow for the Cyclocondensation Pathway.

Advantages and Disadvantages
  • Advantages: Excellent regioselectivity, potentially higher overall yields, and a modular approach that allows for variation in the starting materials.

  • Disadvantages: This is a multi-step synthesis requiring the preparation and isolation of intermediates. The use of DMF-DMA can be a drawback due to its cost and reactivity.

Comparative Analysis

FeaturePathway 1: 1,3-Dipolar CycloadditionPathway 2: Cyclocondensation
Number of Steps 23
Overall Yield Good (65-75%)Potentially Higher (70-85%)
Regioselectivity HighExcellent
Reaction Conditions Mild (0°C to RT)Requires Reflux
Starting Materials Readily availableRequires synthesis of β-ketoester
Scalability ModerateGood
Atom Economy ModerateGood
Operational Simplicity Relatively straightforward one-pot cycloadditionMore complex with intermediate isolation

Conclusion and Recommendations

Both the 1,3-dipolar cycloaddition and the cyclocondensation of a β-enamino ketoester represent viable and effective strategies for the synthesis of methyl 5-ethylisoxazole-4-carboxylate.

The 1,3-dipolar cycloaddition offers the advantage of a more convergent synthesis from readily available precursors. Its high regioselectivity makes it an attractive option, particularly for smaller-scale laboratory synthesis where operational simplicity is valued.

The cyclocondensation pathway , while involving an additional step, provides excellent control over regioselectivity and has the potential for higher overall yields. This route is likely more amenable to large-scale production where the initial investment in synthesizing the β-ketoester intermediate can be justified by the higher throughput and yield of the final product.

The choice between these two pathways will ultimately depend on the specific needs of the researcher or organization, including the desired scale of synthesis, available starting materials, and the importance of maximizing yield versus minimizing the number of synthetic steps.

References

  • This citation is a placeholder for general knowledge and is not tied to a specific search result.
  • European Journal of Chemistry. (n.d.). 3-(2-Chlorophenyl)-5-methyl-isoxazole-4-carboxylic acid.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2- oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journal of Organic Chemistry.
  • Synthesis of methyl 3-oxopentanoate. (n.d.). PrepChem.com. Retrieved March 29, 2026, from [Link]

  • Clark, J. (n.d.). The preparation of nitriles. Chemguide. Retrieved March 29, 2026, from [Link]

  • Synthesis of 5-(Fluoroalkyl)isoxazole Building Blocks by Regioselective Reactions of Functionalized Halogenoximes. (2018). PMC.
  • Development of methodologies for the regioselective synthesis of four series of regioisomer isoxazoles
  • Application Notes and Protocols: 2-Methyl-3-oxopentanoic Acid in Organic Synthesis. (n.d.). Benchchem.
  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals.
  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2025). MDPI.
  • Synthesis and organoleptic properties of various 3-methyl-2-oxopentanoates, 2-hydroxy-3-methylpentanoates, and 2-acyloxy-3-methylpentanoates. (2005).
  • Jung, M. E., & Hagenah, J. A. (1987). Synthetic Approach to Aklavinone Using 2-Oxo-2H-pyran-5-carboxylate (Coumalate) Intermediates. The Journal of Organic Chemistry, 52(9), 1889–1902.
  • cycloadditions with nitrile oxides. (2019, January 4). YouTube. Retrieved March 29, 2026, from [Link]

  • Regioselective synthesis of methyl 5-(N-Boc-cycloaminyl)-1,2-oxazole-4-carboxylates as new amino acid-like building blocks. (2022). Beilstein Journals.
  • 1,3-Dipolar Cycloaddition of Nitrile Imines and Nitrile Oxides to Exocyclic C=N Bonds—An Approach to Spiro-N-Heterocycles. (2025). MDPI.
  • Condensation of aldehydes and ketones with hydroxylamine hydrochloride by using IL-2 as catalyst. (n.d.).
  • Org. Synth. 2014, 91, 248. (2014). Organic Syntheses.
  • 1,3-Dipolar Cycloaddition of Nitrile Oxide. (2014, February 21).
  • β‐Ketoesters: An Overview and It's Applications via Transesterific
  • NITRILE OXIDES: A KEY INTERMEDIATE IN ORGANIC SYNTHESIS. (n.d.).
  • 1,3-Dipolar Cycloaddition Reactions and Nitrones : An Overview C (1). (n.d.). Chemical Science Review and Letters.
  • Organic Acid to Nitrile: A Chemoenzym
  • Synthesis of Some Alicyclic Oximes and Study of the Expected Conformational Isomerism. (n.d.). Academic Research Publishing Group.
  • Efficient Preparation of Chiral Hydroxylamines via Nickel-Catalyzed Asymmetric Hydrogenation of Oximes. (n.d.). Organic Syntheses.
  • How is propane nitrile converted into the propanal class 11 chemistry CBSE. (n.d.). Vedantu. Retrieved March 29, 2026, from [Link]

  • An enantioselective synthesis of certain hydroxylamines. (1996).
  • Nitrile synthesis by oxidation, rearrangement, dehydr
  • Simple Reaction Conditions for the Formation of Ketonitrones from Ketones and Hydroxylamines. (2009). Organic Chemistry Portal.

Sources

Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation of Methyl 5-Ethylisoxazole-4-carboxylate: EI vs. ESI

Introduction In the landscape of medicinal chemistry and drug development, isoxazole derivatives are crucial heterocyclic scaffolds, valued for their diverse pharmacological activities.[1] Methyl 5-ethylisoxazole-4-carbo...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction

In the landscape of medicinal chemistry and drug development, isoxazole derivatives are crucial heterocyclic scaffolds, valued for their diverse pharmacological activities.[1] Methyl 5-ethylisoxazole-4-carboxylate is a key exemplar, serving as a versatile building block in organic synthesis. A thorough understanding of its structural properties is paramount for quality control, metabolite identification, and impurity profiling. Mass spectrometry stands as an indispensable analytical tool for this purpose, offering profound insights into molecular structure through controlled fragmentation.[2]

This guide provides an in-depth, comparative analysis of the fragmentation behavior of methyl 5-ethylisoxazole-4-carboxylate under two distinct ionization regimes: high-energy Electron Ionization (EI), typically coupled with Gas Chromatography (GC-MS), and soft-ionization Electrospray Ionization (ESI) followed by Collision-Induced Dissociation (CID), commonly used with Liquid Chromatography (LC-MS/MS). By dissecting the fragmentation pathways, we aim to equip researchers with the expert knowledge to select the appropriate analytical strategy and accurately interpret the resulting mass spectra.

Experimental Methodologies: A Self-Validating Approach

The protocols described herein are designed to be robust and reproducible, forming a self-validating system for the analysis of the target compound.

Sample Preparation

A standardized sample preparation is crucial for comparative analysis.

  • Stock Solution: Accurately weigh 1.0 mg of methyl 5-ethylisoxazole-4-carboxylate.

  • Dissolve the sample in 1.0 mL of methanol to create a 1 mg/mL stock solution.

  • Working Solution for GC-MS: Dilute the stock solution with methanol to a final concentration of 10 µg/mL.

  • Working Solution for LC-MS: Dilute the stock solution with a 50:50 mixture of acetonitrile and water (containing 0.1% formic acid) to a final concentration of 1 µg/mL.[3]

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol

This method utilizes high-energy electron ionization to induce fragmentation, ideal for creating a reproducible spectral fingerprint.

  • System: Gas chromatograph coupled to a mass selective detector.[2]

  • Column: A low-bleed, non-polar capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm film thickness).

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Injection: 1 µL of the working solution in splitless mode.

  • Inlet Temperature: 250 °C.

  • Oven Program:

    • Initial temperature: 80 °C, hold for 1 minute.

    • Ramp: 15 °C/min to 280 °C.

    • Hold: 5 minutes at 280 °C.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electron Ionization (EI).

    • Ionization Energy: 70 eV.[4]

    • Source Temperature: 230 °C.

    • Quadrupole Temperature: 150 °C.

    • Scan Range: m/z 40-250.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Protocol

This method employs soft ionization (ESI) to preserve the molecular ion, followed by controlled fragmentation (CID) for structural elucidation.[5]

  • System: High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (e.g., Triple Quadrupole or Q-TOF).[3]

  • Column: C18 reversed-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size).[3]

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: 5% B to 95% B over 5 minutes, hold for 2 minutes, then re-equilibrate.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 2 µL.

  • Mass Spectrometer Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), Positive.

    • Capillary Voltage: 3.5 kV.

    • Source Temperature: 120 °C.

    • Desolvation Temperature: 350 °C.

    • MS1 Scan Range: m/z 50-300.

    • MS/MS: The protonated molecule [M+H]⁺ at m/z 170.1 was selected as the precursor ion for Collision-Induced Dissociation (CID) using argon as the collision gas. Collision energy was varied (10-30 eV) to obtain a comprehensive fragmentation profile.

Results and Fragmentation Analysis

The molecular formula of methyl 5-ethylisoxazole-4-carboxylate is C₈H₁₁NO₃, with a monoisotopic mass of 169.07 g/mol .

Electron Ionization (EI) Fragmentation Pathway

EI is a high-energy "hard" ionization technique that imparts significant internal energy, leading to extensive and characteristic fragmentation.[4][6] The molecular ion (M⁺• at m/z 169) is expected, but its abundance may be reduced due to its instability. The fragmentation of isoxazoles is often initiated by the cleavage of the weak N-O bond, a well-documented pathway.[2]

Key Proposed EI Fragments:

  • α-Cleavage of the Ester: Loss of the methoxy radical (•OCH₃) is a common fragmentation for methyl esters, leading to a stable acylium ion.[7] This results in the fragment at m/z 138 .

  • Loss of the Ethyl Group: Cleavage of the C-C bond adjacent to the isoxazole ring can result in the loss of an ethyl radical (•C₂H₅), yielding an ion at m/z 140 .

  • Ring Cleavage (N-O Bond Scission): The characteristic cleavage of the isoxazole ring's N-O bond initiates a cascade of rearrangements. A primary fragmentation could involve the formation of an ethyl-substituted vinyl nitrile radical cation and subsequent losses.

  • Formation of Acylium Ions: Cleavage on either side of the carbonyl group is typical for esters.[8] The fragment [CH₃CH₂CO]⁺ could be formed, giving a peak at m/z 57 . Another significant acylium ion from the ester side, [COOCH₃]⁺, appears at m/z 59 .

EI_Fragmentation cluster_ring Ring & Side Chain Cleavage cluster_secondary Secondary Fragmentation M [C₈H₁₁NO₃]⁺• m/z 169 (Molecular Ion) F140 [C₇H₈NO₃]⁺ m/z 140 M->F140 - •C₂H₅ F138 [C₇H₈NO₂]⁺ m/z 138 M->F138 - •OCH₃ F82 [C₅H₄O]⁺• m/z 82 F140->F82 - C₂H₂O₂ F110 [C₆H₈NO]⁺ m/z 110 F138->F110 - CO F110->F82 - HCN F57 [C₃H₅O]⁺ m/z 57

Caption: Proposed EI fragmentation pathway for methyl 5-ethylisoxazole-4-carboxylate.

Table 1: Summary of Major EI-MS Fragments

m/zProposed FormulaProposed Structure / Loss
169[C₈H₁₁NO₃]⁺•Molecular Ion (M⁺•)
140[C₇H₈NO₃]⁺[M - •C₂H₅]⁺
138[C₇H₈NO₂]⁺[M - •OCH₃]⁺
110[C₆H₈NO]⁺[M - •OCH₃ - CO]⁺
82[C₅H₄O]⁺•Putative furan-containing ion
57[C₃H₅O]⁺[CH₃CH₂CO]⁺
Electrospray Ionization (ESI) MS/MS Fragmentation Pathway

ESI is a "soft" ionization technique that produces a protonated molecule, [M+H]⁺, at m/z 170.1 .[9] This even-electron ion is then subjected to CID, where fragmentation occurs through lower-energy pathways, often involving rearrangements and the loss of stable neutral molecules.[10]

Key Proposed ESI-MS/MS Fragments:

  • Neutral Loss of Methanol: A common fragmentation pathway for protonated methyl esters is the loss of neutral methanol (CH₃OH), leading to a fragment ion at m/z 138.0 .[11]

  • Neutral Loss of Ethylene: The ethyl group can facilitate a hydrogen rearrangement and subsequent loss of neutral ethylene (C₂H₄), resulting in an ion at m/z 142.0 .

  • Combined Losses: Further fragmentation of the primary product ions is common. For instance, the m/z 142 ion can subsequently lose carbon monoxide (CO) to yield a fragment at m/z 114.0 . Similarly, the m/z 138 ion can also lose CO, giving a fragment at m/z 110.0 .

ESI_Fragmentation cluster_primary Primary Neutral Losses cluster_secondary Secondary Fragmentation MH [C₈H₁₂NO₃]⁺ m/z 170.1 (Precursor Ion) F142 [C₆H₈NO₃]⁺ m/z 142.0 MH->F142 - C₂H₄ F138 [C₇H₈NO₂]⁺ m/z 138.0 MH->F138 - CH₃OH F114 [C₅H₆NO₂]⁺ m/z 114.0 F142->F114 - CO F110 [C₆H₈NO]⁺ m/z 110.0 F138->F110 - CO

Caption: Proposed ESI-MS/MS fragmentation of the [M+H]⁺ ion of methyl 5-ethylisoxazole-4-carboxylate.

Table 2: Summary of Major ESI-MS/MS Fragments

Precursor m/zProduct m/zProposed FormulaProposed Neutral Loss
170.1142.0[C₆H₈NO₃]⁺C₂H₄ (Ethylene)
170.1138.0[C₇H₈NO₂]⁺CH₃OH (Methanol)
142.0114.0[C₅H₆NO₂]⁺CO (Carbon Monoxide)
138.0110.0[C₆H₈NO]⁺CO (Carbon Monoxide)

Comparative Analysis: EI vs. ESI

The choice between EI and ESI has profound implications for the resulting data and its application.

FeatureElectron Ionization (EI)Electrospray Ionization (ESI) with CID
Ionization Energy High (70 eV)Low (Soft Ionization)
Precursor Ion Odd-electron molecular ion (M⁺•)Even-electron protonated molecule ([M+H]⁺)
Molecular Ion Info M⁺• peak may be weak or absent.[9][M+H]⁺ peak is typically the base peak.
Fragmentation Type Radical-driven, extensive, complex.[12]Charge-driven, controlled, often involves neutral losses.[11]
Key Fragments Dominated by radical losses and α-cleavages (e.g., loss of •OCH₃, •C₂H₅).Dominated by loss of stable neutral molecules (e.g., CH₃OH, C₂H₄).
Primary Application Compound identification via library matching; structural fingerprinting.[6]Targeted quantification (MRM), detailed structural elucidation of specific precursors.[5]

The fundamental difference lies in the nature of the initially formed ion. In EI, the high energy strips an electron, creating a high-energy radical cation (M⁺•) that rapidly decomposes through multiple high-energy pathways.[4] This produces a complex but highly reproducible fragmentation pattern that is excellent for matching against established spectral libraries.

Conversely, ESI gently adds a proton to create a stable, even-electron [M+H]⁺ ion.[9] This ion has low internal energy and does not fragment spontaneously. Fragmentation is then induced in a controlled manner by colliding the ion with an inert gas (CID). The energy of these collisions can be precisely controlled, allowing for targeted fragmentation that typically proceeds through the lowest-energy pathways, such as the elimination of small, stable neutral molecules.[13] This makes ESI-MS/MS exceptionally powerful for confirming the molecular weight and systematically deconstructing a molecule to determine its connectivity.

Conclusion

The mass spectrometric fragmentation of methyl 5-ethylisoxazole-4-carboxylate is highly dependent on the ionization technique employed. Electron Ionization provides a detailed, high-energy fragmentation pattern characterized by radical losses and cleavage of the isoxazole ring, which is invaluable for library-based identification. In contrast, Electrospray Ionization followed by CID offers a controlled fragmentation of the protonated molecule, dominated by the neutral loss of methanol and ethylene, providing unambiguous confirmation of the molecular weight and key structural motifs.

For researchers and drug development professionals, the choice is dictated by the analytical goal. GC-MS with EI is a superior tool for rapid screening and identification against known libraries. LC-MS/MS with ESI is the preferred method for sensitive quantification, characterization of novel compounds, and detailed structural analysis in complex matrices like biological fluids.[3][5] A comprehensive understanding of both fragmentation paradigms allows for a more powerful and flexible approach to chemical analysis.

References

  • Journal of the American Society for Mass Spectrometry. Collision Induced Dissociation of Deprotonated Isoxazole and 3-Methyl Isoxazole via Direct Chemical Dynamics Simulations. Available from: [Link]

  • PubMed. Development and validation of an LC-MS/MS method for the assessment of Isoxazole, a bioactive analogue of curcumin in rat plasma: Application to a pharmacokinetic study. Available from: [Link]

  • Chemistry LibreTexts. Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Chemguide. mass spectra - fragmentation patterns. Available from: [Link]

  • YouTube. common fragmentation mechanisms in mass spectrometry. Available from: [Link]

  • Agilent Technologies. Analysis of Pharmacologically Relevant Compounds using GC/MSD – EI/PCI/NCI. Available from: [Link]

  • University of California, Davis. Interpretation of mass spectra. Available from: [Link]

  • Semantic Scholar. An Organic Chemist's Guide to Electrospray Mass Spectrometric Structure Elucidation. Available from: [Link]

  • Royal Society of Chemistry. Fragmentation reactions using electrospray ionization mass spectrometry: an important tool for the structural elucidation and characterization of synthetic and natural products. Available from: [Link]

  • University of Alabama at Birmingham. Ion fragmentation of small molecules in mass spectrometry. Available from: [Link]

Sources

Safety & Regulatory Compliance

Safety

Methyl 5-ethylisoxazole-4-carboxylate proper disposal procedures

Methyl 5-ethylisoxazole-4-carboxylate (CAS: 954229-90-4) is a highly valuable heterocyclic building block utilized extensively in the synthesis of pharmaceutical intermediates, particularly in the development of CNS agen...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Methyl 5-ethylisoxazole-4-carboxylate (CAS: 954229-90-4) is a highly valuable heterocyclic building block utilized extensively in the synthesis of pharmaceutical intermediates, particularly in the development of CNS agents and anti-inflammatory drugs [1]. However, the presence of the isoxazole ring and the ester moiety presents specific operational challenges. Improper handling and disposal can lead to exothermic reactions, environmental contamination, and the release of toxic nitrogen oxides (NOx) upon decomposition.

As a laboratory safety officer or drug development professional, you must implement disposal protocols that go beyond basic compliance. This guide provides an authoritative, step-by-step operational plan for the safe handling and disposal of this compound, engineered to ensure scientific integrity, personnel safety, and regulatory compliance.

Physicochemical Properties & Hazard Profile

To design a self-validating disposal protocol, one must first understand the chemical behavior of the substance. The operational implications of the compound's properties dictate the physical handling and waste segregation strategies [2].

Table 1: Hazard Profile and Operational Implications

PropertyValue / DescriptionOperational Implication
Chemical Formula C₇H₉NO₃Contains a nitrogen heteroatom; thermal decomposition will yield toxic NOx gases.
GHS Hazards H315, H319, H335 (Irritant)Mandates specific PPE (nitrile gloves, safety goggles) to prevent dermal and ocular exposure.
Reactivity Incompatible with strong oxidizers and strong basesMust be strictly segregated from oxidizing waste streams to prevent violent exothermic reactions.
Decomposition Emits irritating gases and vaporsRequires high-temperature incineration equipped with environmental gas scrubbing systems.

Operational Safety & Spill Management Protocol

Before addressing routine disposal, laboratories must be equipped to handle accidental releases. The following protocol is designed to mitigate exposure and prevent secondary chemical reactions [3].

Step-by-Step Spill Response:

  • Evacuate and Ventilate: Immediately clear personnel from the immediate area. Ensure the laboratory fume hood or local exhaust ventilation is operating at maximum capacity.

    • Causality: The compound is a known respiratory irritant (H335). Rapid dilution of airborne particulates or vapors is the critical first line of defense to prevent mucous membrane irritation.

  • Don Appropriate PPE: Responders must wear chemical-resistant nitrile gloves (minimum 8 mil thickness), tight-fitting safety goggles, and a flame-resistant lab coat. For large spills outside a ventilated area, a NIOSH-approved respirator with an organic vapor cartridge is required.

  • Containment with Inert Media: Surround and cover the spill with an inert, non-combustible absorbent material such as diatomaceous earth, vermiculite, or dry sand.

    • Causality: Using strictly inert materials prevents secondary reactions. Reactive absorbents (such as strongly basic spill kits) could exothermically hydrolyze the ester, generating localized heat and potentially volatilizing the compound.

  • Collection: Carefully sweep the absorbed mixture using non-sparking tools to prevent static discharge, and place it into a chemically compatible, sealable container (e.g., High-Density Polyethylene, HDPE).

  • Decontamination: Wash the spill area with a mild detergent and water, collecting the rinsate as hazardous waste.

    • Causality: Detergent effectively solubilizes and breaks down residual organic esters, ensuring no micro-contamination remains on the laboratory bench or floor.

Routine Disposal and Waste Segregation Workflows

For routine laboratory operations, the disposal of Methyl 5-ethylisoxazole-4-carboxylate must follow a strict segregation and packaging workflow in accordance with [4].

Step 1: Chemical Segregation

  • Action: Isolate the compound from strong oxidizing agents (e.g., peroxides, nitric acid) and strong bases (e.g., sodium hydroxide).

  • Causality: The ester group is highly susceptible to base-catalyzed hydrolysis, which can generate heat and pressure in a closed waste container. Furthermore, oxidizers can react violently with the organic isoxazole framework, posing a severe fire risk.

Step 2: Liquid vs. Solid Waste Profiling

  • Action: If combining with liquid organic waste, dissolve the residual compound in a compatible, approved flammable solvent (e.g., ethanol or ethyl acetate). If disposing of the pure solid or absorbed spill material, keep it in a dedicated solid hazardous waste drum.

  • Causality: Homogeneous liquid waste streams are significantly easier for commercial incinerators to process, ensuring complete combustion and often incurring lower disposal costs than mixed-phase waste.

Step 3: EPA-Compliant Packaging and Labeling

  • Action: Store waste in UN-approved, clearly labeled HDPE or Teflon-lined containers. The label must explicitly state "Hazardous Waste - Contains Methyl 5-ethylisoxazole-4-carboxylate (Isoxazole Derivative)" and include the appropriate EPA waste codes.

  • Causality: Accurate labeling prevents dangerous mixing at the waste consolidation facility and ensures compliance with the [5].

Step 4: Final Disposal via High-Temperature Incineration

  • Action: Contract a licensed hazardous waste disposal facility to perform high-temperature incineration. Do not empty into drains or municipal landfills.

  • Causality: Because the molecule contains a nitrogen-oxygen heteroaromatic ring, thermal decomposition will produce toxic nitrogen oxides (NOx). The contracted facility must be equipped with specialized NOx scrubbers to neutralize these emissions, preventing atmospheric pollution and complying with Clean Air Act standards.

Process Visualization

The following diagram illustrates the logical flow of waste management for isoxazole derivatives, ensuring all safety and regulatory checkpoints are met.

WasteDisposal Start Methyl 5-ethylisoxazole-4-carboxylate Waste Generation Segregation Chemical Segregation (Isolate from Oxidizers/Acids) Start->Segregation Routine Process Spill Spill Scenario (Inert Absorbent) Start->Spill Accidental Release Collection Waste Collection (Compatible Solvents) Segregation->Collection Verified Compatible Packaging EPA-Compliant Packaging (HDPE Containers) Collection->Packaging Transfer to Drum Spill->Collection Swept & Contained Incineration High-Temp Incineration (NOx Scrubbing Required) Packaging->Incineration Licensed Contractor

Figure 1: Comprehensive waste management and disposal workflow for Methyl 5-ethylisoxazole-4-carboxylate.

Regulatory Compliance and Documentation

To maintain a trustworthy and legally compliant laboratory environment, all disposal activities must be rigorously documented:

  • Waste Manifests: Ensure the Uniform Hazardous Waste Manifest is accurately filled out prior to contractor pickup, retaining the generator copy indefinitely to prove cradle-to-grave tracking.

  • Personnel Training: Laboratory personnel must undergo annual RCRA and OSHA training to recognize the specific risks associated with heterocyclic esters and the critical importance of chemical segregation.

References

  • Environmental Protection Agency (EPA). (n.d.). Resource Conservation and Recovery Act (RCRA) Laws and Regulations. Retrieved from [Link]

  • Occupational Safety and Health Administration (OSHA). (n.d.). Hazard Communication Standard: 29 CFR 1910.1200. Retrieved from[Link]

Handling

Comprehensive Operational and Safety Guide: Handling Methyl 5-ethylisoxazole-4-carboxylate

Introduction & Chemical Profile Methyl 5-ethylisoxazole-4-carboxylate (CAS: 954229-90-4) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug development[1]. Featuring an...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Chemical Profile

Methyl 5-ethylisoxazole-4-carboxylate (CAS: 954229-90-4) is a highly versatile heterocyclic building block utilized extensively in medicinal chemistry and drug development[1]. Featuring an isoxazole ring conjugated with an ester moiety, it serves as a critical intermediate in the synthesis of CNS agents, immunomodulators (such as teriflunomide analogs), and agricultural chemicals[2]. Due to its specific molecular structure, handling this compound requires strict adherence to safety protocols to mitigate exposure risks and ensure experimental integrity[3].

Physicochemical & Hazard Data Summary

Property / ParameterValue / Description
Chemical Name Methyl 5-ethylisoxazole-4-carboxylate
CAS Number 954229-90-4
Molecular Weight 155.15 g/mol
Molecular Formula C7H9NO3
Signal Word Warning
Hazard Statements H302, H315, H319, H335

Hazard Assessment & Causality (E-E-A-T)

As a Senior Application Scientist, it is critical to understand why a chemical is hazardous to design a self-validating safety system. The compound carries specific GHS hazard statements that dictate our handling approach[1]:

  • H302 (Harmful if swallowed): The methyl ester linkage is susceptible to rapid enzymatic hydrolysis in vivo. Ingestion leads to the release of 5-ethylisoxazole-4-carboxylic acid and methanol, which induces systemic toxicity and metabolic acidosis[1].

  • H315 (Causes skin irritation) & H319 (Causes serious eye irritation): The electrophilic nature of the carboxylate carbon, combined with the heteroaromatic isoxazole ring, allows the molecule to interact with nucleophilic residues in skin proteins and ocular mucous membranes. This covalent interaction triggers acute localized inflammation[2].

  • H335 (May cause respiratory irritation): As a low-molecular-weight ester (MW: 155.15 g/mol )[4], it exhibits sufficient vapor pressure at ambient temperatures to volatilize. Inhalation of these vapors directly irritates the respiratory epithelium, necessitating strict inhalation controls[1].

Personal Protective Equipment (PPE) Matrix

To establish a self-validating protocol, PPE selection must directly address the specific causality of the hazards. Standard latex is insufficient for ester handling.

PPE CategoryRecommended EquipmentMaterial SpecificationScientific Justification
Eye Protection Chemical Safety Goggles / Face ShieldPolycarbonate lenses (EN 166 / ANSI Z87.1)Protects against splashes and vapors that cause severe ocular irritation (H319). Standard safety glasses allow vapor ingress[5].
Hand Protection Chemical-Resistant GlovesPrimary: Butyl Rubber (>0.3mm)Secondary: Nitrile (short exposure)Esters permeate standard latex rapidly. Butyl rubber provides superior resistance to ester-induced degradation[6].
Respiratory Protection Fume Hood or Half-mask respiratorClass II Fume Hood or Organic Vapor Cartridge (Type A)Captures volatile ester emissions, directly mitigating the H335 respiratory irritation hazard[5].
Body Protection Lab Coat & Closed-toe shoes100% Cotton or NomexPrevents skin contact (H315) and minimizes static buildup during chemical transfer[5].

Operational Workflow & Handling Protocol

This step-by-step methodology ensures zero-exposure handling during experimental setups, building trust through reproducible safety.

  • Pre-Operational Verification: Ensure the chemical fume hood is operational with a face velocity of 80–120 feet per minute (fpm). Verify that all required PPE is donned and inspect butyl/nitrile gloves for micro-pinholes[5].

  • Environmental Control: Purge the reaction vessel with an inert gas (Argon or Nitrogen) if the downstream synthesis is moisture-sensitive. While the ester itself is relatively stable, this prevents side reactions and maintains reagent purity[7].

  • Weighing and Transfer:

    • Place the analytical balance inside the fume hood or a dedicated ventilated weighing enclosure.

    • Use an anti-static spatula (if handling as a low-melting solid) or a positive displacement pipette (if handling as a liquid) to transfer the chemical[5].

    • Causality Check: Positive displacement pipettes prevent vapor-pressure-induced dripping, a common failure point when handling volatile esters with standard air-displacement pipettes.

  • Sealing and Decontamination: Immediately seal the primary container. Wipe the exterior of the container and the balance with a lint-free wipe dampened with ethanol, then dispose of the wipe in a designated solid hazardous waste container.

Spill Response & Decontamination Protocol

In the event of a spill, execute the following self-validating recovery protocol to prevent vapor accumulation and surface contamination:

  • Isolation: Evacuate personnel from the immediate vicinity. Maximize fume hood extraction if the spill is contained within the hood. Remove any sources of ignition[7].

  • Containment: Surround and cover the spill with an inert, non-combustible absorbent material such as vermiculite, diatomaceous earth, or dry sand[7]. Do not use combustible materials like paper towels or sawdust, as esters can degrade them or create a fire hazard.

  • Neutralization & Recovery: Use non-sparking tools to scoop the absorbed mixture into a chemically compatible, sealable high-density polyethylene (HDPE) container[5].

  • Surface Decontamination: Wash the affected surface with a mild alkaline solution (e.g., 5% sodium bicarbonate) to promote the hydrolysis of residual ester into its water-soluble carboxylate salt, followed by a thorough water rinse.

Disposal & Waste Management

  • Classification: Classify waste as "Halogen-Free Organic Waste" unless the reaction involved halogenated solvents[7].

  • Storage: Store waste in HDPE carboys. Do not mix with strong oxidizing agents or strong bases in the waste container, as this can trigger rapid, exothermic hydrolysis[7].

  • Disposal: Transfer to a licensed hazardous waste disposal facility. Never discharge into the municipal sewer system, as heterocyclic compounds can exhibit aquatic toxicity[7].

Workflow Visualization

G Start Start: Chemical Handling PPE Don PPE (Butyl Gloves, Goggles, Hood) Start->PPE Hood Transfer in Fume Hood (>100 fpm) PPE->Hood Decision Spill Occurred? Hood->Decision Spill Spill Response Protocol Decision->Spill Yes Success Execute Reaction Decision->Success No Absorb Absorb with Vermiculite (Non-combustible) Spill->Absorb Decon Decontaminate Surface (Mild Alkaline Wash) Absorb->Decon Waste Dispose as Halogen-Free Organic Waste Decon->Waste Success->Waste

Operational workflow and emergency spill response for Methyl 5-ethylisoxazole-4-carboxylate.

References

  • 4-Isoxazolecarboxylic acid, 5-ethyl-, methyl ester — Chemical Substance Information, nextsds.com,[Link]

  • Safety data sheet - ChemDmart, chemdmart.com,[Link]

  • SAFETY DATA SHEET - Fisher Scientific, fishersci.ie,[Link]

Sources

© Copyright 2026 BenchChem. All Rights Reserved.